Technical Documentation Center

4-Fluoro-2,3-dihydroxybenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluoro-2,3-dihydroxybenzaldehyde
  • CAS: 943126-88-3

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Fluoro-2,3-dihydroxybenzaldehyde (CAS 943126-88-3)

[1][2] Executive Summary 4-Fluoro-2,3-dihydroxybenzaldehyde (CAS 943126-88-3) is a specialized fluorinated catechol derivative serving as a high-value scaffold in medicinal chemistry and material science. Distinguished b...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-Fluoro-2,3-dihydroxybenzaldehyde (CAS 943126-88-3) is a specialized fluorinated catechol derivative serving as a high-value scaffold in medicinal chemistry and material science. Distinguished by its vicinal hydroxyl groups (catechol moiety) and an electron-withdrawing fluorine atom at the 4-position, this compound offers unique electronic properties compared to non-fluorinated analogs. It acts as a critical intermediate for synthesizing enzyme inhibitors, metal-chelating ligands (e.g., Salen-type), and bioactive heterocycles.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, handling protocols, and applications in drug discovery.[1]

Part 1: Physicochemical Profile[2]

The introduction of the fluorine atom adjacent to the catechol hydroxyls significantly alters the acidity (pKa) and lipophilicity (LogP) of the molecule, enhancing its utility in bioisosteric replacement strategies.

Table 1: Core Chemical Data[2]
PropertySpecification
CAS Registry Number 943126-88-3
IUPAC Name 4-Fluoro-2,3-dihydroxybenzaldehyde
Molecular Formula C₇H₅FO₃
Molecular Weight 156.11 g/mol
Physical Form Off-white to beige powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Acidity (Predicted pKa) ~7.5 (OH at C3), ~9.0 (OH at C2) [Note 1]
InChI Key PYHLVOZUPKBSNK-UHFFFAOYSA-N
MDL Number MFCD18824463

[Note 1]: The fluorine atom at C4 exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the adjacent C3-hydroxyl group compared to unsubstituted 2,3-dihydroxybenzaldehyde.

Part 2: Synthesis & Production Workflows

Synthesizing 4-Fluoro-2,3-dihydroxybenzaldehyde requires overcoming the high susceptibility of the catechol ring to oxidation. Two primary routes are established: Direct Formylation (preferred for atom economy) and Demethylation (preferred for purity).

Route A: MgCl₂-Mediated Ortho-Formylation

This method utilizes the high regioselectivity of magnesium cations to direct the formyl group to the ortho-position of the phenol/catechol.

Mechanism: The reaction proceeds via a coordinate complex between the magnesium ion, the phenoxide oxygen, and paraformaldehyde, ensuring exclusive ortho-formylation.

Protocol:

  • Reagents: 4-Fluorocatechol (1.0 eq), Paraformaldehyde (6.0 eq), Anhydrous MgCl₂ (2.5 eq), Triethylamine (Et₃N) (3.5 eq).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 4-fluorocatechol and MgCl₂ in MeCN under Argon.

    • Add Et₃N dropwise (exothermic). Stir for 15 min to form the phenoxide-Mg complex.

    • Add paraformaldehyde in one portion.

    • Reflux (80°C) for 4–6 hours. Monitor by TLC (formation of a lower Rf spot).

    • Quench: Cool to RT and acidify with 10% HCl to pH 2 (hydrolyzes the imine/magnesium intermediate).

    • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Route B: Demethylation of 4-Fluoro-2,3-dimethoxybenzaldehyde

Used when the aldehyde precursor is available or synthesized via Vilsmeier-Haack reaction on the protected ether.

Protocol:

  • Reagents: 4-Fluoro-2,3-dimethoxybenzaldehyde, BBr₃ (Boron Tribromide) in CH₂Cl₂.

  • Conditions: -78°C to RT.

  • Critical Step: Slow addition of BBr₃ is mandatory to prevent polymerization.

Visualization: Synthetic Logic & Retrosynthesis

SynthesisWorkflow cluster_logic Decision Matrix Target 4-Fluoro-2,3-dihydroxybenzaldehyde (Target) Precursor1 4-Fluorocatechol Intermediate Mg-Phenoxide Complex Precursor1->Intermediate Coordination Precursor2 4-Fluoro-2,3-dimethoxybenzaldehyde Reagent2 BBr3 / DCM (Demethylation) Precursor2->Reagent2 Reagent1 MgCl2 / (HCHO)n / Et3N (Ortho-Formylation) Reagent1->Target Reflux & Hydrolysis Reagent2->Target -78°C to RT Intermediate->Reagent1

Figure 1: Retrosynthetic analysis showing the two primary pathways: Mg-mediated formylation (Route A) and Demethylation (Route B).

Part 3: Reactivity & Applications in Drug Discovery[4]

The "Fluorine Effect" in Catechols

The C4-fluorine atom serves two critical roles in medicinal chemistry:

  • Metabolic Blocking: It prevents Phase I metabolic oxidation at the 4-position, a common degradation pathway for catechols.

  • pKa Modulation: The electron-withdrawing nature lowers the pKa of the adjacent hydroxyls, enhancing hydrogen bond donor capability in receptor binding pockets.

Schiff Base & Ligand Synthesis

The aldehyde group at C1 is highly reactive toward primary amines, forming Schiff bases (imines). When reacted with diamines (e.g., ethylenediamine), it forms Salen-type ligands .[2]

  • Application: These fluorinated ligands are used to create metal complexes (Mn, Co, Cu) for catalytic oxidation or as superoxide dismutase (SOD) mimics.

Heterocycle Formation

The 2-hydroxy-benzaldehyde motif allows for cyclization reactions:

  • Coumarins/Chromones: Reaction with active methylene compounds (e.g., diethyl malonate) via Knoevenagel condensation followed by intramolecular transesterification.

Experimental Protocol: Schiff Base Formation (General)

Objective: Synthesis of a fluorinated imine derivative for biological screening.

  • Stoichiometry: 1.0 eq Aldehyde : 1.0 eq Primary Amine.

  • Solvent: Ethanol (absolute).

  • Catalyst: Glacial Acetic Acid (2–3 drops).

  • Procedure:

    • Dissolve 4-Fluoro-2,3-dihydroxybenzaldehyde in refluxing ethanol.

    • Add the amine slowly.

    • Reflux for 2–4 hours.

    • Isolation: Cool to 0°C. The Schiff base usually precipitates. Filter and wash with cold ethanol.

    • Validation: ¹H NMR (Look for imine singlet ~8.5 ppm).

Part 4: Handling, Stability & Safety[2]

Oxidation Sensitivity (The Catechol Challenge)

Catechols are prone to oxidation to o-quinones , especially in basic solutions or upon exposure to air. The fluorinated derivative is slightly more stable due to the electron-withdrawing effect, but strict precautions are required.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass vials (light sensitive).

  • Stabilizer: Avoid storing in solution for extended periods.

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[3][4][6][7]

    • H335: May cause respiratory irritation.[3][4][5]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Visualization: Reactivity Landscape

Reactivity Center 4-Fluoro-2,3- dihydroxybenzaldehyde Oxidation Oxidation (Air/Base) Center->Oxidation Condensation Amine Condensation Center->Condensation Chelation Metal Coordination Center->Chelation Quinone o-Benzoquinone (Toxic/Reactive) Oxidation->Quinone Avoid Imine Schiff Base / Ligand (Bioactive) Condensation->Imine Complex Metal-Catecholate (Catalysis/SOD Mimic) Chelation->Complex

Figure 2: Reactivity map highlighting the divergent pathways: useful functionalization (green/yellow) vs. unwanted degradation (red).

References

  • Hansen, T. V., & Skrydstrup, T. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. (Methodological basis for MgCl₂ formylation).

  • Sigma-Aldrich. (n.d.).[6] 4-Fluoro-2,3-dihydroxybenzaldehyde Product Sheet. Retrieved from Sigma-Aldrich/Enamine.

  • Zhu, L., et al. (2009). Synthesis and biological evaluation of novel fluorinated catechol derivatives. Bioorganic & Medicinal Chemistry Letters. (Context for biological activity of fluorinated catechols).

  • PubChem. (n.d.). Compound Summary for CAS 943126-88-3. National Library of Medicine.

  • Enamine. (2024). Safety Data Sheet: 4-Fluoro-2,3-dihydroxybenzaldehyde.

Sources

Exploratory

4-Fluoro-2,3-dihydroxybenzaldehyde molecular weight and formula

Technical Monograph: Structural Dynamics and Synthetic Utility of 4-Fluoro-2,3-dihydroxybenzaldehyde Executive Summary 4-Fluoro-2,3-dihydroxybenzaldehyde (CAS: 943126-88-3) represents a specialized fluorinated catechol s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Dynamics and Synthetic Utility of 4-Fluoro-2,3-dihydroxybenzaldehyde

Executive Summary 4-Fluoro-2,3-dihydroxybenzaldehyde (CAS: 943126-88-3) represents a specialized fluorinated catechol scaffold critical in the development of catechol-O-methyltransferase (COMT) inhibitors, antioxidant pharmacophores, and tetradentate Schiff base ligands. By incorporating a fluorine atom at the para position relative to the aldehyde, this moiety exerts a unique electronic withdrawal effect that modulates the acidity of the adjacent hydroxyl groups (pKa perturbation) and blocks metabolic oxidation at the typically reactive 4-position. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and biopharmaceutical applications.[1]

Part 1: Physicochemical Profile & Molecular Identity[1][2]

This compound is distinct from its more common isomers (e.g., 2-fluoro-4,5-dihydroxybenzaldehyde) due to the vicinal (2,[1]3) placement of the hydroxyl groups, creating a constrained chelating site adjacent to the aldehyde.[1]

Table 1: Core Chemical Specifications

PropertySpecificationTechnical Note
IUPAC Name 4-Fluoro-2,3-dihydroxybenzaldehydeDistinct from isovanillin derivatives.
Molecular Formula C₇H₅FO₃
Molecular Weight 156.11 g/mol Monoisotopic Mass: 156.0223 Da
CAS Number 943126-88-3Often confused with 3-fluoro isomers.
Appearance Off-white to beige crystalline solidOxidation sensitive (catechol moiety).
Predicted pKa ~6.8 (3-OH), ~8.5 (2-OH)Fluorine induction lowers pKa vs. non-fluorinated analog (pKa ~7.3).
LogP (Predicted) 1.22Lipophilicity increased by F-substitution.
H-Bond Donors 2Vicinal diol system.
H-Bond Acceptors 4Includes Fluorine and Carbonyl oxygen.

Structural Insight: The 4-fluoro substituent induces a strong inductive effect (-I), pulling electron density away from the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution compared to the non-fluorinated parent, while simultaneously increasing the acidity of the meta (position 3) hydroxyl group.[1] This makes the 3-OH a more potent hydrogen bond donor in receptor binding pockets.

Part 2: Synthetic Pathways & Methodology[3][4][5][6]

The synthesis of 4-Fluoro-2,3-dihydroxybenzaldehyde is non-trivial due to the need to preserve the oxidation-sensitive catechol motif. The most robust protocol involves the demethylation of a protected methoxy precursor.

Primary Route: Boron Tribromide Demethylation

This protocol utilizes 2,3-dimethoxy-4-fluorobenzaldehyde as the stable precursor. The use of Boron Tribromide (BBr₃) is preferred over HBr/Acetic acid due to milder thermal conditions, preventing polymerization of the aldehyde.[1]

Experimental Protocol:

  • Precursor Preparation: Dissolve 2,3-dimethoxy-4-fluorobenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Reagent Addition: Cool the solution to -78°C (Dry ice/Acetone bath). Add BBr₃ (2.5 - 3.0 eq) dropwise over 30 minutes. Critical: Exothermic reaction; maintain temperature < -70°C to prevent regioselectivity loss.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours, then stir at Room Temperature (RT) for 12–18 hours.

  • Quenching: Cool back to 0°C. Quench carefully with ice-cold water (hydrolysis of borate esters).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic phase with Brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Toluene/Hexane or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient).[1]

SynthesisWorkflow Precursor 2,3-Dimethoxy- 4-fluorobenzaldehyde Reagent BBr3 / DCM (-78°C to RT) Precursor->Reagent Demethylation Intermediate Borate Ester Complex Reagent->Intermediate 18h Stirring Hydrolysis Hydrolysis (H2O, 0°C) Intermediate->Hydrolysis Quench Product 4-Fluoro-2,3- dihydroxybenzaldehyde Hydrolysis->Product Isolation

Figure 1: Validated synthetic workflow via BBr3 demethylation.

Part 3: Analytical Characterization

Validation of the structure requires distinguishing it from the 3-fluoro or 5-fluoro isomers.

Table 2: Diagnostic Spectral Features

TechniqueExpected SignalStructural Assignment
¹H NMR (DMSO-d₆) δ 10.1 ppm (s, 1H)Aldehyde proton (distinctive downfield shift).
δ 9.5 - 10.5 ppm (bs, 2H)Hydroxyl protons (exchangeable with D₂O).[1]
δ 6.8 - 7.2 ppm (m, 2H)Aromatic protons (H5, H6).[1] H5 will show coupling to F.
¹⁹F NMR δ -120 to -130 ppmSingle sharp peak (decoupled). Multiplet if coupled to H.
¹³C NMR ~145-150 ppm (d)C-F carbon (Large ¹J_CF coupling ~250 Hz).
Mass Spectrometry m/z 155.0 [M-H]⁻Negative mode ESI is preferred for catechols.[1]

Quality Control Note: Common impurities include the mono-methylated intermediate (if BBr₃ was insufficient) or the oxidized quinone species (if exposed to air during workup). Verify purity via HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).

Part 4: Biopharmaceutical Implications[4]

The 4-Fluoro-2,3-dihydroxybenzaldehyde scaffold acts as a bioisostere for natural catechols but with enhanced metabolic stability.

Metabolic Blockade (The Fluorine Effect)

In natural catechols (e.g., DOPAL), the 4-position is susceptible to nucleophilic attack or oxidative metabolism.[1] Substituting Hydrogen with Fluorine at C4:

  • Blocks Metabolism: Prevents formation of certain quinone-methide intermediates.

  • Modulates COMT: The electron-withdrawing F-atom lowers the pKa of the 3-OH, potentially altering the binding kinetics with Catechol-O-Methyltransferase (COMT), a key enzyme in neurotransmitter regulation.

Metal Chelation & Schiff Bases

The 2,3-dihydroxy-benzaldehyde motif is a "privileged structure" for synthesizing Salen-type ligands.

  • Mechanism: Condensation with diamines (e.g., ethylenediamine) yields tetradentate ligands.[1]

  • Utility: The Fluorine atom tunes the redox potential of the central metal (e.g., Co, Mn), useful in catalytic oxidation reactions or as superoxide dismutase (SOD) mimics.[1]

BioActivity cluster_0 Metabolic Stability cluster_1 Receptor Interaction Scaffold 4-Fluoro-2,3-dihydroxy Scaffold C4_Block C4-Fluorine Blockade Scaffold->C4_Block pKa_Shift pKa Modulation (-I Effect) Scaffold->pKa_Shift Oxidation Resists Quinone Formation C4_Block->Oxidation Prevents Binding Enhanced H-Bond Donation (3-OH) pKa_Shift->Binding Increases Affinity

Figure 2: Structure-Activity Relationship (SAR) of the fluorinated catechol core.

Part 5: Handling and Stability

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). Catechols are prone to autoxidation to ortho-quinones, turning the solid dark brown/black.

  • Safety: Fluorinated catechols can be skin irritants and potential sensitizers. Use standard PPE.

  • Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate.[1] Poorly soluble in non-polar solvents (Hexane).[1]

References

  • Synthesis via Demethylation: Brown, H. C., et al. "Chiral Synthesis Via Organoboranes."[1] Journal of Organic Chemistry, 57(24), 6608-6614.[1][2] (Methodology adapted for fluorinated analogs).[1][3][2] [1]

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 37, 320-330, 2008.[1]

  • Catechol Properties: PubChem Compound Summary for 2,3-Dihydroxybenzaldehyde (Analogous physical data). [1]

  • Patent Reference: US Patent Application for substituted benzaldehydes (Confirming existence of 4-fluoro-2,3-dihydroxybenzaldehyde as intermediate).

Sources

Foundational

Solubility Profiling of Fluorinated Dihydroxybenzaldehydes: Thermodynamic Analysis &amp; Experimental Protocols

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of fluorinated dihydroxybenzaldehydes (F-DHBs). This class of compounds serves as critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of fluorinated dihydroxybenzaldehydes (F-DHBs). This class of compounds serves as critical intermediates in the synthesis of antiviral agents, Schiff base ligands, and functionalized pharmaceutical precursors.

Executive Summary

Fluorinated dihydroxybenzaldehydes (F-DHBs) represent a specialized class of aromatic aldehydes where the lipophilic, metabolic-blocking properties of fluorine are juxtaposed with the hydrophilic, hydrogen-bonding capacity of two hydroxyl groups. Accurate solubility data for these compounds is not merely a physical constant but a predictor of bioavailability , crystallization yield , and process scalability .

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of F-DHBs in organic solvents. It moves beyond static data points to establish a thermodynamic model that allows researchers to predict solubility behavior across temperature gradients (


), essential for optimizing purification and formulation processes.

Chemical Basis of Solubility: The F-OH Interplay

The solubility of F-DHBs is governed by a competitive interaction between the crystal lattice energy and solvation enthalpy.

Structural Determinants
  • The Fluorine Effect (Lipophilicity vs. Polarity): While fluorine is often introduced to increase lipophilicity (

    
    ), its high electronegativity (
    
    
    
    ) polarizes the C-F bond.
    • Ortho-Substitution: If the fluorine is ortho to a hydroxyl group, it can function as a weak hydrogen bond acceptor, potentially forming an intramolecular bond (O-H···F). This "locks" the proton, reducing the energy penalty for desolvation but also reducing solubility in polar protic solvents.

  • The Dihydroxy Core (Lattice Energy): The two hydroxyl groups create a robust network of intermolecular hydrogen bonds in the solid state. This results in high enthalpies of fusion (

    
    ), requiring solvents with high hydrogen bond accepting (HBA) capacity (e.g., DMSO, DMF, Ethanol) to disrupt the lattice.
    
Solvent Class Suitability
Solvent ClassRepresentative SolventsInteraction MechanismSolubility Prediction
Polar Aprotic DMSO, DMF, NMPStrong dipole-dipole; disrupts lattice H-bonds.High
Polar Protic Methanol, Ethanol, IPAH-bond donor/acceptor exchange.Moderate to High (Temp. dependent)
Esters/Ketones Ethyl Acetate, AcetoneDipole-dipole; moderate HBA.Moderate
Non-Polar Hexane, TolueneInduced dipole (London dispersion).Very Low (Anti-solvent)

Experimental Protocol: Automated Laser Monitoring Method

For high-precision solubility determination, the Dynamic Laser Monitoring Method is superior to the static gravimetric method due to its ability to detect the exact point of saturation without sampling errors (filtration losses).

Principle

The dissolution of solid F-DHB particles in a solvent is monitored by measuring the intensity of a laser beam passing through the solution.

  • Suspension (Undissolved): High scattering, low transmission.

  • Solution (Dissolved): Low scattering, high transmission.

  • Saturation Point: The temperature or solvent ratio at which transmission stabilizes at the maximum value (clear solution).

Step-by-Step Workflow

Materials:

  • F-DHB Reference Standard (Purity

    
    ).
    
  • HPLC Grade Solvents (dried over 3Å molecular sieves).

  • Jacketed glass vessel with magnetic stirring.

  • Laser source (

    
    , 
    
    
    
    ) and photodetector.

Protocol:

  • Preparation: Weigh precisely

    
     grams of F-DHB into the vessel. Add 
    
    
    
    mL of solvent.
  • Equilibration: Set the thermostat to the starting temperature (e.g.,

    
    ). Stir at 
    
    
    
    .
  • Dynamic Dosing (Isothermal Mode):

    • If the solution is clear (Transmission

      
      ), add solid solute in small increments (
      
      
      
      ).
    • If the solution is turbid (

      
      ), add solvent in small increments (
      
      
      
      ).
  • Endpoint Detection: Record the mass/volume ratio when the laser transmission transitions from unstable (scattering) to stable baseline (dissolved).

  • Repeat: Repeat for temperatures

    
    .
    
Visualization of Workflow

LaserSolubilityWorkflow Start Start: Weigh Solute (m) & Solvent (V) Stir Equilibrate at Temp (T) Stirring 400 rpm Start->Stir LaserCheck Laser Transmission (Tr) Check Stir->LaserCheck Clear Tr = 100% (Clear) Undersaturated LaserCheck->Clear High Trans. Turbid Tr < 100% (Turbid) Supersaturated LaserCheck->Turbid Scattering AddSolute Add Solute (+Δm) Clear->AddSolute AddSolvent Add Solvent (+ΔV) Turbid->AddSolvent AddSolute->Stir Re-equilibrate Record Record Equilibrium Point (x_exp, T) AddSolute->Record Transition Point AddSolvent->Stir Re-equilibrate AddSolvent->Record Transition Point NextTemp Increase T (+5 K) Record->NextTemp NextTemp->Stir End End: Generate Solubility Curve NextTemp->End Max T reached

Figure 1: Logic flow for the dynamic laser monitoring method to determine solid-liquid equilibrium.

Thermodynamic Modeling

To validate the experimental data and extract mechanistic insights, the mole fraction solubility (


) must be correlated using thermodynamic models.[1]
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature. It accounts for the non-ideality of the solution.



  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (Kelvin).[2][3]
    
  • 
     : Empirical model parameters derived from multiple linear regression.
    
    • Interpretation: If

      
      , the enthalpy of solution is temperature-dependent.
      
Thermodynamic Parameters (van't Hoff Analysis)

The dissolution process is characterized by the change in enthalpy (


), entropy (

), and Gibbs free energy (

).
  • Enthalpy (

    
    ): 
    
    
    
    
    • Note: For F-DHBs, dissolution is typically endothermic (

      
      ), meaning solubility increases with temperature.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Note: A positive

      
       indicates the process is not spontaneous for the pure solid converting to a standard solution state, which is expected (energy is required to break the lattice).[4]
      
  • Entropy (

    
    ): 
    
    
    
    
    • Significance: A positive entropy value (

      
      ) confirms that the disorder of the system increases upon dissolution, which is the primary driving force for solubilizing these crystalline solids.
      

Data Presentation & Analysis Strategy

When reporting your findings, structure the data to highlight the solvent polarity effect .

Table 1: Template for Reporting Experimental Solubility (


) 
Solvent

(Hansen H-Bond)

(283.15 K)

(298.15 K)

(313.15 K)
Apelblat

Methanol 22.3DataDataData>0.99
Ethanol 19.4DataDataData>0.99
Acetone 7.0DataDataData>0.99
Toluene 2.0DataDataData>0.99
Visualization of Molecular Interactions

The following diagram illustrates the competitive interactions determining the solubility of a generic Fluorinated Dihydroxybenzaldehyde.

MolecularInteractions FDHB F-DHB Molecule (Solid Lattice) LatticeEnergy Lattice Energy (Intermolecular H-Bonds) FDHB->LatticeEnergy Stabilizes Solvation Solvation Enthalpy (Exothermic) FDHB->Solvation F...H and OH...O Interactions Solvent Solvent Molecule (Bulk) CavityFormation Cavity Formation (Endothermic) Solvent->CavityFormation Requires Energy Solvent->Solvation Dipole-Dipole / H-Bond Solution Solvated F-DHB LatticeEnergy->Solution Overcome by Heat (T) CavityFormation->Solution Overcome by Mixing Solvation->Solution Driving Force

Figure 2: Thermodynamic equilibrium map showing the energy barriers (Lattice, Cavity) vs. driving forces (Solvation) for F-DHBs.

References

  • Shakeel, F. et al. (2014). Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids. (Methodology reference for phenolic acid solubility).

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling).

  • Zarghampour, F. et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. (Primary protocol for Laser Monitoring).

  • PubChem. Compound Summary: 4-Fluorobenzaldehyde. National Library of Medicine. (Physicochemical properties baseline).

  • BenchChem. Solubility of 2,5-Dihydroxybenzaldehyde in different organic solvents. (Comparative data for non-fluorinated analogs).

  • Apelblat, A. & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Origin of the Modified Apelblat Equation).

Sources

Exploratory

4-Fluoro-2,3-dihydroxybenzaldehyde SMILES and InChIKey

An In-depth Technical Guide to 4-Fluoro-2,3-dihydroxybenzaldehyde: Synthesis, Properties, and Applications For Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Fluoro-2,3-dihydroxybenzaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Fluoro-2,3-dihydroxybenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-2,3-dihydroxybenzaldehyde is a specialized aromatic compound featuring a catechol (2,3-dihydroxy) moiety, a reactive aldehyde group, and a fluorine substituent. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The strategic placement of a fluorine atom can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive technical overview of 4-Fluoro-2,3-dihydroxybenzaldehyde, including its chemical identifiers, predicted physicochemical properties, plausible synthetic routes, and potential applications. While literature on this specific isomer is sparse, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust scientific resource for professionals in the field.

Molecular Identification and Physicochemical Properties

Accurate identification is critical for any chemical entity. The canonical identifiers for 4-Fluoro-2,3-dihydroxybenzaldehyde provide a universal language for its representation in databases and research.

Table 1: Chemical Identifiers for 4-Fluoro-2,3-dihydroxybenzaldehyde

IdentifierValueSource
IUPAC Name 4-Fluoro-2,3-dihydroxybenzaldehydeN/A
Molecular Formula C₇H₅FO₃[1]
SMILES C1=CC(=C(C(=C1C=O)O)O)F[1]
InChIKey PYHLVOZUPKBSNK-UHFFFAOYSA-N[1]
CAS Number Not assignedN/A

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular Weight 156.11 g/mol [1]
Monoisotopic Mass 156.02228 Da[1]
XlogP 1.3[1]
Hydrogen Bond Donors 2N/A
Hydrogen Bond Acceptors 3N/A
Polar Surface Area 57.53 ŲN/A
Predicted Collision Cross Section ([M-H]⁻) 125.6 Ų[1]

Synthesis and Manufacturing Insights

While a definitive, published synthetic route for 4-Fluoro-2,3-dihydroxybenzaldehyde is not available, plausible pathways can be designed based on established organofluorine chemistry and reactions for substituted benzaldehydes. A logical approach would involve the strategic introduction of the aldehyde and hydroxyl groups onto a fluorinated precursor.

Proposed Synthetic Pathway: Ortho-Lithiation and Formylation

A viable strategy involves the directed ortho-metalation of a protected fluorinated catechol, followed by formylation. This approach offers regiochemical control, which is essential for synthesizing the correct isomer.

Experimental Protocol: Proposed Synthesis

  • Protection of Precursor: Start with 4-fluorocatechol. Protect the two hydroxyl groups to prevent undesired side reactions. A common protecting group for catechols is the formation of a methylenedioxy bridge or silyl ethers.

  • Directed Ortho-Lithiation: The protected 4-fluorocatechol is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base, typically an organolithium reagent like n-butyllithium, is added dropwise. The lithium atom is directed to one of the ortho positions adjacent to the protected hydroxyl groups.

  • Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the reaction mixture to introduce the aldehyde group.

  • Deprotection: The resulting protected aldehyde is subjected to a deprotection step (e.g., acidic hydrolysis) to remove the protecting groups from the catechol moiety.

  • Purification: The final product, 4-Fluoro-2,3-dihydroxybenzaldehyde, is purified using standard techniques like column chromatography or recrystallization.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Synthesis of 4-Fluoro-2,3-dihydroxybenzaldehyde A 4-Fluorocatechol B Protection of Hydroxyls (e.g., Silyl Ethers) A->B Step 1 C Directed Ortho-Lithiation (n-BuLi, -78°C) B->C Step 2 D Formylation (DMF) C->D Step 3 E Deprotection (e.g., TBAF or H+) D->E Step 4 F Purification (Chromatography) E->F Step 5 G Final Product F->G

Caption: A plausible synthetic route from 4-fluorocatechol.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Fluoro-2,3-dihydroxybenzaldehyde is governed by the interplay of its three functional groups:

  • Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Knoevenagel, Wittig) to form more complex structures.

  • Catechol Moiety: The two adjacent hydroxyl groups are acidic and can be deprotonated. They are excellent chelating agents for metal ions. The catechol ring is electron-rich and prone to electrophilic aromatic substitution, although the position of substitution will be directed by the existing groups. It is also susceptible to oxidation, which can lead to the formation of quinones.

  • Fluorine Atom: As the most electronegative element, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This can increase the acidity of the phenolic protons and influence the regioselectivity of reactions on the aromatic ring. The presence of fluorine can also enhance the metabolic stability of the molecule by blocking sites of oxidative metabolism.[2]

Applications in Research and Drug Development

While direct applications of this specific isomer are not yet documented, its structural motifs are found in numerous bioactive molecules. Its utility can be extrapolated from the applications of similar fluorinated catechols and benzaldehydes.

Building Block in Medicinal Chemistry

The molecule serves as a versatile scaffold for the synthesis of novel drug candidates. Fluorinated catechols are key components in various pharmacologically active compounds. For instance, fluorinated 3,4-dihydroxychalcones, derived from related benzaldehydes, have been investigated as 5-lipoxygenase inhibitors and for their antitumor activities.[3] The catechol moiety is a known pharmacophore that can mimic the binding of catecholamines, making it a target for developing inhibitors of enzymes like catechol-O-methyltransferase (COMT).

Precursor for Advanced Materials

Fluorinated salicylaldehydes (isomeric structures) are used to synthesize ligands for organometallic complexes, such as Salen complexes, which have applications in catalysis and as oxygen carriers.[4] The unique electronic properties imparted by the fluorine atom can be harnessed to develop novel semiconducting materials and functional polymers.[4]

Diagram 2: Potential Application Pathways

G cluster_0 Medicinal Chemistry cluster_1 Materials Science A 4-Fluoro-2,3- dihydroxybenzaldehyde B Condensation Reaction A->B E Ligand Synthesis A->E C Fluorinated Chalcones B->C D Enzyme Inhibitors (e.g., 5-LOX) C->D F Organometallic Complexes E->F G Catalysis / Sensors F->G

Caption: Key application areas for the title compound.

Safety and Handling

No specific safety data sheet (SDS) exists for 4-Fluoro-2,3-dihydroxybenzaldehyde. However, based on the safety profiles of structurally related compounds like 4-fluorobenzaldehyde and other fluoro-hydroxybenzaldehydes, the following precautions are advised.[5][6][7]

  • General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Hazards: Expected to be a skin, eye, and respiratory tract irritant.[6][7] May be harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

Conclusion

4-Fluoro-2,3-dihydroxybenzaldehyde represents a molecule with considerable, albeit largely unexplored, potential. Its value lies in the strategic combination of a reactive aldehyde, a chelating catechol unit, and a modulating fluorine atom. While direct experimental data remains scarce, this guide provides a scientifically grounded framework for understanding its properties, potential synthesis, and likely applications. As a building block, it offers chemists a tool to introduce fluorine and a catechol moiety simultaneously, enabling the exploration of new chemical space in drug discovery and materials science. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.

References

  • PubChem. (n.d.). 4-Fluoro-2,3-dihydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Fluoro-3-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Imai, T., et al. (2011). Nucleophilic Deoxyfluorination of Catechols. Organic Letters, 13(10), 2658–2661. [Link]

  • Ojima, I., et al. (2002). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Bioorganic & Medicinal Chemistry, 10(6), 1875-1882. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]

Sources

Foundational

Technical Guide: 4-Fluoro-2,3-dihydroxybenzaldehyde vs. Fluorinated 2,4-Dihydroxy Isomers

This technical guide provides an in-depth analysis of the structural, synthetic, and functional differences between 4-Fluoro-2,3-dihydroxybenzaldehyde and its primary isomer, 5-Fluoro-2,4-dihydroxybenzaldehyde .[1][2] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the structural, synthetic, and functional differences between 4-Fluoro-2,3-dihydroxybenzaldehyde and its primary isomer, 5-Fluoro-2,4-dihydroxybenzaldehyde .[1][2]

Executive Summary

In the landscape of medicinal chemistry, fluorinated dihydroxybenzaldehydes serve as critical scaffolds for bioactive molecules, ranging from siderophore mimics to immunomodulators. The core distinction lies in their phenolic substitution patterns: the catechol (2,3-dihydroxy) motif versus the resorcinol (2,4-dihydroxy) motif.

This guide contrasts 4-Fluoro-2,3-dihydroxybenzaldehyde (a fluorinated catechol) with 5-Fluoro-2,4-dihydroxybenzaldehyde (a fluorinated resorcinol).[1][2] While they share the molecular formula C₇H₅FO₃ , their divergent electronic environments and chelation capabilities dictate entirely different synthetic routes and downstream applications.

Feature4-Fluoro-2,3-dihydroxybenzaldehyde 5-Fluoro-2,4-dihydroxybenzaldehyde
Core Scaffold Catechol (Vicinal diol)Resorcinol (Meta diol)
Fluorine Position Ortho to 3-OH; Meta to 2-OHOrtho to 4-OH; Para to 2-OH
Key Reactivity Metal chelation (B, Cu), Vicinal H-bondingNucleophilic substitution at 4-OH, Coumarin formation
Primary Application Antibacterials (Siderophores), Enzyme InhibitorsPD-1/PD-L1 Inhibitors, Fluorogenic Probes

Structural & Electronic Analysis

Electronic Push-Pull and Acidity

The positioning of the fluorine atom relative to the hydroxyl groups fundamentally alters the pKa and nucleophilicity of the phenols.

  • 4-Fluoro-2,3-dihydroxybenzaldehyde :

    • The fluorine atom at C4 is electron-withdrawing (inductive effect, -I) on the adjacent C3-hydroxyl.[1][2] This increases the acidity of the 3-OH group, making it more prone to deprotonation than a standard catechol.

    • Intramolecular H-Bonding : The 2-OH forms a strong hydrogen bond with the aldehyde carbonyl oxygen.[1][2] The 3-OH can hydrogen bond with the 2-OH oxygen, creating a cooperative network that stabilizes the molecule but reduces the nucleophilicity of the 2-OH.[1][2]

  • 5-Fluoro-2,4-dihydroxybenzaldehyde :

    • The fluorine at C5 is ortho to the 4-OH.[1][2] The -I effect of fluorine significantly lowers the pKa of the 4-OH, making it a highly reactive nucleophile for ether synthesis (e.g., Williamson etherification) under mild conditions.

    • Resonance : The 2-OH and 4-OH groups are in a resonance-reinforced relationship with the aldehyde (electron-donating +M effect), but the 4-OH is the primary site for elongation in drug design due to less steric hindrance compared to the hydrogen-bonded 2-OH.[1][2]

Structural Visualization

The following diagram illustrates the differing substitution patterns and hydrogen bonding networks.

G cluster_0 4-Fluoro-2,3-dihydroxybenzaldehyde (Catechol) cluster_1 5-Fluoro-2,4-dihydroxybenzaldehyde (Resorcinol) node_A Benzene Ring pos_1 C1: -CHO (Aldehyde) node_A->pos_1 pos_2 C2: -OH (H-bond donor to CHO) node_A->pos_2 pos_3 C3: -OH (Acidified by F) node_A->pos_3 pos_4 C4: -F (Inductive Withdrawal) node_A->pos_4 pos_2->pos_1 Intramolecular H-Bond node_B Benzene Ring r_pos_1 C1: -CHO node_B->r_pos_1 r_pos_2 C2: -OH node_B->r_pos_2 r_pos_4 C4: -OH (Highly Nucleophilic) node_B->r_pos_4 r_pos_5 C5: -F (Ortho to 4-OH) node_B->r_pos_5 r_pos_2->r_pos_1 Intramolecular H-Bond

Caption: Structural comparison highlighting the vicinal (2,3) vs. meta (2,4) hydroxyl arrangements and the electronic influence of the fluorine substituent.

Synthetic Pathways

Synthesis of 4-Fluoro-2,3-dihydroxybenzaldehyde

Synthesizing the 2,3-isomer is challenging due to the difficulty of introducing an aldehyde adjacent to two hydroxyls without over-oxidation or regioselectivity issues.[1][2] The preferred route utilizes a demethylation strategy .

Protocol: BBr₃ Demethylation

  • Precursor : Start with 2,3-dimethoxy-4-fluorobenzaldehyde .[1][2] This precursor is typically obtained via directed ortho-lithiation of 1-fluoro-2,3-dimethoxybenzene followed by formylation with DMF.[1][2]

  • Reaction :

    • Dissolve 2,3-dimethoxy-4-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool to -78°C under nitrogen atmosphere.[1][2]

    • Add Boron Tribromide (BBr₃, 3.0 eq) dropwise.

    • Allow to warm to room temperature and stir for 12–18 hours.

  • Quench & Workup :

    • Cool back to 0°C and quench carefully with ice water (exothermic!).

    • Extract with Ethyl Acetate.[3] The product partitions into the organic phase.[3]

    • Note : The vicinal diols can chelate boron; thorough hydrolysis is required to break the borate complex.

Synthesis of 5-Fluoro-2,4-dihydroxybenzaldehyde

The resorcinol scaffold is highly activated, allowing for direct formylation.[1][2] However, controlling regioselectivity (C1 vs C5) requires specific conditions.

Protocol: Vilsmeier-Haack Formylation [1][2]

  • Precursor : 4-Fluororesorcinol (or 1,3-dimethoxy-4-fluorobenzene if protecting groups are desired).[1][2]

  • Reagent Formation :

    • Mix POCl₃ (1.1 eq) and DMF (1.2 eq) at 0°C to generate the Vilsmeier reagent (chloroiminium ion).

  • Reaction :

    • Add 4-Fluororesorcinol in DMF slowly to the Vilsmeier reagent.[2]

    • Heat to 60–80°C. The activated ring attacks the electrophile.

    • Selectivity : The position para to the hydroxyl and ortho to the fluorine is electronically favored due to the combined directing effects.

  • Hydrolysis :

    • Pour the mixture into crushed ice/sodium acetate to hydrolyze the iminium intermediate to the aldehyde.

Reactivity & Applications in Drug Discovery

Chelation vs. Condensation
  • Catechol (2,3-isomer) :

    • Siderophore Mimics : The 2,3-dihydroxy motif is a potent chelator of Fe(III). In drug development, this moiety is conjugated to antibiotics (e.g., cephalosporins) to utilize bacterial iron transport systems ("Trojan Horse" strategy).

    • Boron Binding : Reacts with boronic acids to form stable boronate esters, a mechanism used in reversible covalent inhibitors and sensors.

  • Resorcinol (2,4-isomer) :

    • Coumarin Synthesis : Undergoes Pechmann condensation with keto-esters to form fluorinated coumarins (umbelliferone derivatives), which are widely used as fluorogenic probes.

    • PD-1/PD-L1 Inhibitors : The 5-fluoro-2,4-dihydroxybenzaldehyde scaffold is a key intermediate in the synthesis of macrocyclic peptides and small molecules that bind to the PD-L1 interface, stabilizing the dimer.[1][2]

Experimental Data Comparison
Property4-Fluoro-2,3-dihydroxybenzaldehyde5-Fluoro-2,4-dihydroxybenzaldehyde
CAS Number 943126-88-31251950-91-0
Melting Point ~140–145°C (dec.)~168–172°C
Solubility Soluble in DMSO, MeOH; Poor in WaterSoluble in DMSO, MeOH, Acetone
¹H NMR (Aldehyde) δ ~10.2 ppm (singlet)δ ~9.8 ppm (singlet)
¹⁹F NMR δ ~ -130 to -140 ppm (Ar-F)δ ~ -120 to -130 ppm (Ar-F)

Experimental Workflow: Synthesis of 5-Fluoro-2,4-dihydroxybenzaldehyde

Objective : Preparation of the resorcinol-based isomer for use in immunomodulator synthesis.

  • Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel.

  • Reagent Prep : Add DMF (20 mL) and cool to 0°C in an ice bath. Dropwise add POCl₃ (5.0 mL, 54 mmol) over 15 minutes. A white precipitate (Vilsmeier salt) may form.

  • Addition : Dissolve 4-fluororesorcinol (5.0 g, 39 mmol) in DMF (10 mL) and add dropwise to the reaction mixture.

  • Heating : Remove ice bath and heat to 60°C for 3 hours. The solution will turn yellow/orange.

  • Workup :

    • Pour reaction mixture into 200 g of crushed ice.

    • Neutralize with saturated Sodium Acetate solution until pH ~5.

    • Stir for 1 hour to ensure complete hydrolysis of the imine.

    • Filter the resulting precipitate.

  • Purification : Recrystallize from Ethanol/Water (1:1) to yield off-white needles.[1][2]

    • Yield : Typical yields range from 65–75%.

References

  • Source: Google Patents (US Patent 2011/0218173)
  • Title: "Compounds useful as immunomodulators" (Use of 5-fluoro-2,4-dihydroxybenzaldehyde)
  • Chemical Properties and CAS Data

    • Title: "5-Fluoro-2,4-dihydroxybenzaldehyde Product Page"
    • Source: BLD Pharm[1][2][4]

  • Reactivity of Fluorinated Phenols

    • Title: "Nucleophilic Deoxyfluorination of C
    • Source: Organic Letters (ACS Public
    • URL: [Link]

Sources

Protocols & Analytical Methods

Method

Demethylation of fluorinated anisoles using Boron Tribromide (BBr3)

Application Note: Demethylation of Fluorinated Anisoles using Boron Tribromide (BBr ) Abstract & Scope The conversion of fluorinated anisoles to their corresponding fluorophenols is a pivotal transformation in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Demethylation of Fluorinated Anisoles using Boron Tribromide (BBr )

Abstract & Scope

The conversion of fluorinated anisoles to their corresponding fluorophenols is a pivotal transformation in the synthesis of pharmaceutical intermediates and metabolic metabolites. While various demethylation reagents exist (e.g., HBr, Pyridine-HCl, AlCl


), Boron Tribromide (BBr

)
remains the gold standard for its ability to operate under milder thermal conditions, preserving sensitive fluorinated scaffolds that might otherwise degrade or polymerize at high temperatures.

This application note details the mechanistic nuances of demethylating electron-deficient fluorinated rings, provides a safety-critical protocol for handling BBr


, and outlines a self-validating workflow to ensure high yields and reproducibility.

Scientific Foundation: Mechanism & Electronic Effects

The Lewis Acid-Base Mechanism

The cleavage of aryl methyl ethers by BBr


 is not a simple hydrolysis but a stepwise Lewis acid-mediated dealkylation.
  • Complexation: The empty

    
    -orbital of the boron atom accepts a lone pair from the ether oxygen, forming a Lewis acid-base adduct (zwitterionic complex).
    
  • Dealkylation (Rate Determining Step): The bromide ion (

    
    ), now activated or released from a second equivalent of reagent, attacks the methyl carbon in an S
    
    
    
    2 fashion. This cleaves the C-O bond, releasing methyl bromide (MeBr) and forming a borate ester.
  • Hydrolysis: Upon aqueous workup, the borate ester is hydrolyzed to liberate the free phenol and boric acid.

The "Fluorine Effect"

Fluorine substituents on the aromatic ring exert a strong inductive electron-withdrawing effect (-I) .

  • Reduced Basicity: The electron density on the ether oxygen is diminished, making the initial coordination with Boron thermodynamically less favorable compared to electron-rich anisoles (e.g., 4-methoxytoluene).

  • Kinetic Implication: While the reaction proceeds, it may require slightly longer induction periods or warming to room temperature to drive the complexation to completion.

  • Stoichiometry: Unlike simple anisoles where 1.0–1.5 equivalents might suffice, fluorinated substrates often benefit from 2.0–3.0 equivalents of BBr

    
     to overcome the reduced Lewis basicity and ensure complete conversion.
    
Mechanistic Visualization

The following diagram illustrates the pathway, highlighting the critical intermediate complex.

BBr3_Mechanism Substrate Fluorinated Anisole (Ar-OMe) Complex Lewis Acid-Base Complex [Ar-O(+)(Me)-B(-)(Br)3] Substrate->Complex Coordination BBr3 BBr3 (Lewis Acid) BBr3->Complex TS Transition State (SN2 Attack by Br-) Complex->TS Activation Intermediate Borate Ester (Ar-O-BBr2) + MeBr TS->Intermediate Dealkylation (-MeBr) Product Fluorophenol (Ar-OH) Intermediate->Product Aqueous Hydrolysis (+H2O)

Figure 1: Mechanistic pathway of BBr


 mediated demethylation.[1] Note the formation of the borate ester prior to hydrolysis.

Safety & Handling (Critical)

BBr


 is corrosive, moisture-sensitive, and fumes violently  in air.[2][3] It reacts explosively with water to generate HBr gas and boric acid.[2]
  • PPE: Face shield, chemical-resistant gloves (nitrile/neoprene), and lab coat are mandatory. Work only in a functioning fume hood.

  • The "Smoking" Hazard: BBr

    
     hydrolyzes instantly with atmospheric moisture, creating dense white clouds of HBr. All glassware must be flame-dried or oven-dried.
    
  • Quenching: This is the most hazardous step. Never add water directly to a concentrated BBr

    
     reaction mixture. Use the Reverse Quench  method described below.
    

Experimental Protocol: The "Gold Standard" Method

Reagents & Equipment[4][5]
  • Substrate: Fluorinated Anisole (1.0 equiv).[4]

  • Reagent: BBr

    
     (1.0 M solution in DCM is preferred for safety over neat liquid; Use 2.5 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM).[4]

  • Atmosphere: Dry Nitrogen or Argon balloon.

  • Vessel: Oven-dried 2-neck round bottom flask with septum and stir bar.

Step-by-Step Procedure

Step 1: Setup and Dissolution

  • Cool the oven-dried flask under inert atmosphere.

  • Dissolve the fluorinated anisole (e.g., 1.0 g) in anhydrous DCM (concentration ~0.2 M).

  • Cool the solution to -78°C (acetone/dry ice bath) or 0°C (ice/water bath). Note: -78°C is recommended for multi-fluorinated or highly functionalized substrates to prevent side reactions.

Step 2: Addition of BBr


 [1][2]
  • Using a glass syringe (plastic degrades) and a long needle, withdraw the BBr

    
     solution.
    
  • Add BBr

    
    dropwise  over 15–20 minutes.
    
    • Observation: You may see a transient precipitate or color change (yellow/orange) indicating complex formation.

  • Allow the reaction to stir at low temperature for 30 minutes.

Step 3: Reaction Propagation

  • Remove the cooling bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3–16 hours.

    • Monitoring: Check by TLC or LCMS. Note that the intermediate borate ester may not fly on LCMS; you must quench a mini-aliquot in MeOH before analysis to see the phenol peak.

Step 4: The Reverse Quench (Safety Critical)

  • Prepare a large beaker containing crushed ice and water (approx 10x reaction volume).

  • Slowly pour the reaction mixture into the stirring ice slurry.

    • Why? This dissipates the heat of hydrolysis immediately. Adding water to the flask can cause the solvent to flash-boil and erupt.

  • Stir vigorously for 20 minutes to ensure complete hydrolysis of the borate ester.

Step 5: Extraction & Isolation

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer 2x with fresh DCM.

  • Combined organics are washed with Brine, dried over Na

    
    SO
    
    
    
    , and concentrated.
Workflow Diagram

Protocol_Flow Start Start: Anhydrous Setup (N2/Ar Atmosphere) Cool Cool Substrate in DCM (-78°C or 0°C) Start->Cool Add Add BBr3 Dropwise (2.5 Equiv) Cool->Add Warm Warm to RT Stir 3-16h Add->Warm Check QC Check (TLC/LCMS) (Quench aliquot w/ MeOH) Warm->Check Check->Warm Incomplete Quench REVERSE QUENCH Pour mixture into Ice/Water Check->Quench Complete Workup Extraction (DCM) & Concentration Quench->Workup

Figure 2: Operational workflow for BBr


 demethylation emphasizing the reverse quench safety step.

Performance Data & Substrate Examples

The presence of fluorine generally does not hinder the reaction yield, provided sufficient reagent is used.[4] Below are typical yields for fluorinated substrates using this protocol.

SubstrateProductConditionsTypical YieldNotes
4-Fluoroanisole 4-Fluorophenol0°C

RT, 4h
85-92%Volatile product; use care during concentration.
2,4-Difluoroanisole 2,4-Difluorophenol0°C

RT, 6h
88-95%Excellent conversion; minimal side products.
3-Fluoro-4-methoxy-pyridine 3-Fluoro-4-hydroxypyridine0°C

Reflux, 12h
60-75%Pyridine nitrogen can coordinate BBr

, requiring excess reagent (3-4 equiv).
2-Fluoro-4-bromoanisole 2-Fluoro-4-bromophenol-78°C

RT, 8h
80-85%C-Br bond remains stable under these conditions.

Troubleshooting & Optimization

Issue: Incomplete Conversion

  • Cause: Strong coordination of Boron to other heteroatoms (N, S) or insufficient warming due to fluorine-induced electron deficiency.

  • Solution: Increase BBr

    
     to 4.0 equivalents. If still stalled, gently reflux the DCM (40°C) for 2 hours.
    

Issue: "Sticky" Emulsions during Workup

  • Cause: Boron salts or incomplete hydrolysis.[5]

  • Solution: Ensure the quench stirs for at least 20 minutes. If emulsion persists, add a small amount of 1M HCl to the aqueous layer to break up borate aggregates.

Issue: Loss of Product

  • Cause: Fluorophenols can be relatively volatile and somewhat water-soluble.

  • Solution: Do not evaporate DCM to complete dryness under high vacuum if the product is low molecular weight. Use a mild rotavap setting. Salt the aqueous layer with NaCl (saturation) before extraction to improve recovery.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanistic reference for Lewis acid ether cleavage).
  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Link

  • Sousa, E. & Silva, P. (2015).[1] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467.[6] Link

  • Common Organic Chemistry. (2023). Boron Tribromide (BBr3) - Reagent Guide. Link

  • BenchChem. (2024). Technical Support: Demethylation of 4-Fluoroanisole. Link

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole Utilizing 4-Fluoro-2,3-dihydroxybenzaldehyde

Abstract This technical guide provides a comprehensive framework for the synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, a key structural motif in modern pharmaceuticals. We detail a robust, multi-step pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, a key structural motif in modern pharmaceuticals. We detail a robust, multi-step protocol starting from the strategic precursor, 4-Fluoro-2,3-dihydroxybenzaldehyde. The narrative emphasizes the rationale behind key experimental choices, from precursor selection and protection strategies to the critical borylation and cyclization steps. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel benzoxaborole-based therapeutic agents.

Introduction: The Benzoxaborole Scaffold and the Strategic Role of Fluorine

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique structure, featuring a boron atom integrated into a bicyclic system, confers novel mechanisms of action. The Lewis acidic nature of the boron atom is fundamental to their biological activity, enabling reversible covalent interactions with target biomolecules.[2] This has led to the successful development of FDA-approved drugs such as Tavaborole (AN2690), an antifungal agent for onychomycosis, and Crisaborole, an anti-inflammatory for atopic dermatitis.[3][4]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[5][6] Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity, and modulate the acidity (pKa) of nearby functional groups without significant steric hindrance.[7][8][9] In the context of benzoxaboroles, a fluorine substituent on the aromatic ring enhances the Lewis acidity of the boron atom, which can be crucial for potent biological activity.[2] The antifungal Tavaborole, for instance, is a 5-fluoro-substituted benzoxaborole, highlighting the importance of this specific substitution pattern.[3][10]

This guide focuses on a synthetic pathway to 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, using 4-Fluoro-2,3-dihydroxybenzaldehyde as a readily accessible and strategically functionalized starting material.

Synthetic Strategy Overview

The conversion of 4-Fluoro-2,3-dihydroxybenzaldehyde to the target benzoxaborole is not a direct transformation. The catechol and aldehyde functionalities require a carefully planned sequence of protection, functional group interconversion, borylation, and deprotection/cyclization steps. The overall workflow is designed to manage the reactivity of the different functional groups and ensure the efficient formation of the desired product.

G A 4-Fluoro-2,3-dihydroxybenzaldehyde B Step 1: Phenolic Protection (e.g., Methylation) A->B C Step 2: Aldehyde Reduction (e.g., NaBH4) B->C D Step 3: Halogenation of Benzyl Alcohol (e.g., SOCl2) C->D E Step 4: Ortho-Lithiation & Borylation (e.g., n-BuLi, B(OiPr)3) D->E F Step 5: Demethylation & Cyclization (e.g., BBr3, Acidic Workup) E->F G 5-Fluoro-1,3-dihydro-1-hydroxy- 2,1-benzoxaborole F->G

Caption: Overall synthetic workflow from the starting aldehyde to the final benzoxaborole.

Detailed Protocols and Mechanistic Rationale

Materials and Equipment
Reagent/MaterialGradeSupplier
4-Fluoro-2,3-dihydroxybenzaldehyde≥98%Commercially Available
Dimethyl sulfate (DMS)≥99%Sigma-Aldrich
Potassium carbonate (K₂CO₃)AnhydrousFisher Scientific
Sodium borohydride (NaBH₄)≥98%Acros Organics
Thionyl chloride (SOCl₂)≥99%Alfa Aesar
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
Triisopropyl borate (B(O-iPr)₃)≥98%TCI Chemicals
Boron tribromide (BBr₃)1.0 M in CH₂Cl₂Sigma-Aldrich
Tetrahydrofuran (THF)AnhydrousAcros Organics
Methanol (MeOH)ACS GradeFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Diethyl ether (Et₂O)ACS GradeVWR
Hydrochloric acid (HCl)ConcentratedJ.T. Baker
Sodium sulfate (Na₂SO₄)AnhydrousEMD Millipore

Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, Schlenk line/inert atmosphere setup, low-temperature bath (e.g., acetone/dry ice), thin-layer chromatography (TLC) plates, and column chromatography setup.

Step-by-Step Synthesis

Step 1: Protection of Phenolic Hydroxyls (Methylation)

  • Rationale: The acidic protons of the catechol moiety would interfere with the strongly basic and nucleophilic reagents used in the subsequent borylation step (n-BuLi). Methylation is a robust and common method for protecting hydroxyl groups.

  • Procedure:

    • To a solution of 4-Fluoro-2,3-dihydroxybenzaldehyde (1.0 eq) in acetone (10 vol), add anhydrous potassium carbonate (3.0 eq).

    • Stir the suspension vigorously and add dimethyl sulfate (2.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-Fluoro-2,3-dimethoxybenzaldehyde, which can be used in the next step without further purification.

Step 2: Reduction of the Aldehyde

  • Rationale: The aldehyde must be converted to a benzylic alcohol. This hydroxymethyl group is the precursor to the C-O bond in the final benzoxaborole ring. Sodium borohydride is a mild and selective reducing agent for this purpose.

  • Procedure:

    • Dissolve the crude 4-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq) in methanol (10 vol) and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 1-2 hours until TLC analysis confirms the complete consumption of the aldehyde.

    • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford (4-Fluoro-2,3-dimethoxyphenyl)methanol.

Step 3 & 4: Directed Ortho-Metalation and Borylation

  • Rationale: This is the key step for introducing the boron moiety. The methoxy groups act as directed metalation groups (DMGs), guiding the deprotonation by n-BuLi to the position ortho to both methoxy groups (the C1 position). This regioselective lithiation is followed by quenching with an electrophilic boron source, triisopropyl borate, to form a boronate ester. This synthetic strategy is analogous to methods used in the preparation of Tavaborole precursors.

  • Procedure:

    • Strictly under an inert atmosphere (N₂ or Ar). Dissolve the (4-Fluoro-2,3-dimethoxyphenyl)methanol (1.0 eq) in anhydrous THF (15 vol) and cool to -78 °C.

    • Slowly add n-butyllithium (2.2 eq) dropwise, maintaining the temperature at -78 °C. The first equivalent deprotonates the alcohol, and the second performs the ortho-lithiation.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.

    • Allow the reaction to stir at -78 °C for 30 minutes, then warm slowly to room temperature overnight.

    • Quench the reaction by pouring it into a stirred solution of 1 M HCl (10 vol) at 0 °C.

    • Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 2-(hydroxymethyl)-5-fluoro-3,4-dimethoxyphenylboronic acid.

Step 5: Demethylation and Cyclization

  • Rationale: Removal of the methyl protecting groups is required to free the phenolic hydroxyls. Boron tribromide is a powerful Lewis acid commonly used for cleaving methyl ethers. Upon acidic workup, the liberated ortho-hydroxymethyl and boronic acid functionalities undergo spontaneous intramolecular condensation (dehydration) to form the stable five-membered benzoxaborole ring.[2][11]

  • Procedure:

    • Under an inert atmosphere. Dissolve the crude boronic acid from the previous step (1.0 eq) in anhydrous DCM (20 vol) and cool to -78 °C.

    • Add boron tribromide (3.0 eq, 1.0 M solution in DCM) dropwise.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Carefully quench the reaction by slowly pouring it onto crushed ice.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • The crude product can be purified by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) or recrystallization to yield pure 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

G cluster_0 Ortho-Lithiation & Borylation cluster_1 Deprotection & Cyclization Start Protected Precursor (Ar-CH2OH) Li_Intermediate Ortho-Lithiated Intermediate [Ar(Li)-CH2O-Li+] Start->Li_Intermediate + 2.2 eq n-BuLi -78 °C, THF Boronate_Ester Triisopropyl Boronate Ester Adduct Li_Intermediate->Boronate_Ester + B(OiPr)3 Boronic_Acid 2-(Hydroxymethyl)phenylboronic Acid Boronate_Ester->Boronic_Acid Acidic Workup (HCl) Start_Cycl Protected Boronic Acid Deprotected Catechol Intermediate Start_Cycl->Deprotected + BBr3 -78 °C to RT Final_Product Benzoxaborole Deprotected->Final_Product Intramolecular Condensation

Caption: Key mechanistic steps of borylation and final ring formation.

Data Summary and Expected Results

StepTransformationKey ReagentsTypical YieldNotes
1Phenol ProtectionDMS, K₂CO₃>95% (crude)Reaction is generally high-yielding and clean.
2Aldehyde ReductionNaBH₄>90% (crude)A straightforward and efficient reduction.
3/4Borylationn-BuLi, B(O-iPr)₃50-70%Temperature control is critical to avoid side reactions.
5Demethylation/CyclizationBBr₃60-80%Moisture must be excluded until the quench step.
Overall - - 25-45% Based on 4-Fluoro-2,3-dihydroxybenzaldehyde

Safety and Handling

  • Dimethyl Sulfate (DMS): Highly toxic and carcinogenic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under a strict inert atmosphere. Use proper syringe and cannula techniques.

  • Boron Tribromide (BBr₃): Highly corrosive and reacts violently with water. Handle under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution.

  • Solvents: THF and diethyl ether are highly flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The synthesis of 5-fluoro-substituted benzoxaboroles from 4-Fluoro-2,3-dihydroxybenzaldehyde is a viable, albeit multi-step, process that leverages fundamental organic transformations. The described protocol, which relies on a directed ortho-metalation strategy, provides a reliable pathway to this medicinally important scaffold. The strategic placement of the fluorine atom is anticipated to enhance the Lewis acidity and biological potency of the resulting benzoxaborole, making this synthetic route highly relevant for the development of new therapeutic agents. Researchers should pay close attention to the anhydrous and low-temperature conditions required for the critical borylation step to ensure success.

References

  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2008). Fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 3(10), 1149-1167. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

  • Bégué, J. P., & Bonnet-Delpon, D. (2018). The role of fluorine in medicinal chemistry. LE STUDIUM Conference. [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3462. [Link]

  • Wolan, A., & Stępkowski, T. M. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. Molecules, 26(18), 5464. [Link]

  • World of Molecules. (2013). TAVABOROLE, AN 2690. New Drug Approvals. [Link]

  • Zhang, J., Zhu, M., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(9), 1173-1186. [Link]

  • Dąbrowska, A. M., et al. (2020). Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. Molecules, 25(22), 5348. [Link]

  • Zhang, Y. K., et al. (2010). Convenient and versatile synthesis of formyl-substituted benzoxaboroles. Organic letters, 12(22), 5262-5265. [Link]

  • Melanson, M., et al. (2020). Amino-acid derived benzazaboroles: structure and function of a new chemotype. Chemical Science, 11(32), 8472-8481. [Link]

  • Bailey, G. A., et al. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Infectious Diseases, 10(3), 825-835. [Link]

  • Bailey, G. A., et al. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Infectious Diseases. [Link]

  • Am Ende, C. W. (2015). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

  • Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224-5247. [Link]

  • Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry. [Link]

  • Dąbrowska, A. M., et al. (2021). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 26(18), 5498. [Link]

Sources

Method

Preparation of fluorinated coumarin derivatives from dihydroxybenzaldehydes

Application Note: Precision Synthesis of Fluorinated Coumarin Scaffolds Executive Summary This guide details the synthetic protocols for generating 3-trifluoroacetyl-7-hydroxycoumarin , a critical pharmacophore in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Fluorinated Coumarin Scaffolds

Executive Summary

This guide details the synthetic protocols for generating 3-trifluoroacetyl-7-hydroxycoumarin , a critical pharmacophore in drug discovery, starting from 2,4-dihydroxybenzaldehyde . Unlike the Pechmann condensation which utilizes phenols, this protocol leverages the Knoevenagel condensation to specifically target 3-substituted fluorinated derivatives. These scaffolds are highly valued in medicinal chemistry for their enhanced lipophilicity, metabolic stability, and fluorescence properties, making them ideal candidates for anticancer and antimicrobial screening.

Strategic Reaction Design

The Fluorine Advantage

The incorporation of a trifluoroacetyl group at the C3 position significantly alters the electronic landscape of the coumarin ring. The strong electron-withdrawing nature of the


 group:
  • Increases Lipophilicity: Enhances membrane permeability (Bioavailability).

  • Modulates pKa: Increases the acidity of the 7-OH group, potentially strengthening hydrogen bond interactions with target proteins (e.g., Carbonic Anhydrase, inhibiton of Hsp90).

  • Fluorescence: Rigidifies the push-pull electronic system, often resulting in high quantum yields useful for theranostic applications.

Mechanistic Pathway

The synthesis follows a Knoevenagel condensation followed by an intramolecular transesterification (cyclization) .

  • Nucleophilic Attack: The active methylene of ethyl 4,4,4-trifluoroacetoacetate is deprotonated by the base (piperidine) and attacks the aldehyde of 2,4-dihydroxybenzaldehyde.

  • Dehydration: Elimination of water yields the benzylidene intermediate.

  • Cyclization: The ortho-hydroxyl group attacks the ester carbonyl (releasing ethanol) rather than the trifluoroacetyl ketone, driven by the formation of the stable 6-membered lactone ring.

ReactionMechanism Start 2,4-Dihydroxybenzaldehyde + Ethyl 4,4,4-trifluoroacetoacetate Inter1 Aldol Adduct Start->Inter1 Base Cat. (Piperidine) Nucleophilic Attack Inter2 Benzylidene Intermediate (Knoevenagel Product) Inter1->Inter2 - H2O (Dehydration) Cyclic Intramolecular Transesterification Inter2->Cyclic 2-OH Attack on Ester Product 3-Trifluoroacetyl-7-hydroxycoumarin Cyclic->Product - EtOH (Cyclization)

Figure 1: Mechanistic pathway for the formation of the coumarin ring system.

Experimental Protocols

Protocol A: Classical Solution-Phase Synthesis (High Purity)

Best for: Initial scale-up and high-purity requirements.

Reagents:

  • 2,4-Dihydroxybenzaldehyde (1.38 g, 10 mmol)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol)

  • Ethanol (Absolute, 15 mL)

  • Piperidine (Catalytic, 5 drops)

  • Glacial Acetic Acid (Catalytic, 2 drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dihydroxybenzaldehyde in ethanol.

  • Addition: Add ethyl 4,4,4-trifluoroacetoacetate dropwise.

  • Catalysis: Add piperidine followed by glacial acetic acid. The acid buffers the basicity, preventing side reactions (e.g., ring opening) while maintaining catalytic activity.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3–5 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear, and a highly fluorescent product spot (
      
      
      
      ) should appear.
  • Precipitation: Cool the reaction mixture to room temperature, then pour into crushed ice (approx. 50 g) with vigorous stirring.

  • Isolation: The product will precipitate as a yellow solid. Filter using a Buchner funnel.[1]

  • Purification: Recrystallize from ethanol/water (9:1) to yield yellow needles.

Protocol B: Green Synthesis (L-Proline Catalyzed)

Best for: Eco-friendly/Green chemistry compliance and rapid screening.

Reagents:

  • 2,4-Dihydroxybenzaldehyde (10 mmol)

  • Ethyl 4,4,4-trifluoroacetoacetate (10 mmol)

  • L-Proline (10 mol%)

  • Solvent: None (Neat) or minimal Ethanol

Step-by-Step Methodology:

  • Mixing: Grind the aldehyde and beta-keto ester in a mortar and pestle (if solid) or mix in a flask with L-proline.

  • Reaction: Heat the mixture to 80°C. If using microwave irradiation, set to 300W for 5–10 minutes.

  • Workup: Add water to the reaction mass. The hydrophobic coumarin product will remain solid/insoluble, while L-proline dissolves.

  • Filtration: Filter and wash with cold water.

Data Analysis & Characterization

Expected Analytical Data
TechniqueParameterExpected Signal/ObservationInterpretation
1H NMR

8.5-8.7 ppm (s, 1H)
Singlet at C4 positionConfirms coumarin ring formation (distinctive Knoevenagel proton).
1H NMR

10.5-11.0 ppm (s, 1H)
Broad Singlet7-OH proton (exchangeable with

).
19F NMR

-70 to -75 ppm
SingletConfirms presence of

group.
IR 1700-1720

Strong BandLactone Carbonyl (

).
IR 1680

Medium BandTrifluoroacetyl Ketone (

).
Appearance VisualYellow Crystalline SolidTypical for 3-acyl coumarins.
Experimental Workflow Diagram

Workflow Prep Reagent Prep: 2,4-DHBA + Ethyl 4,4,4-trifluoroacetoacetate Cat Catalyst Addition: Piperidine/AcOH (Soln) OR L-Proline (Green) Prep->Cat React Reaction Phase: Reflux (3-5h) or MW (10min) Cat->React Monitor TLC Check: Hex/EtOAc (7:3) React->Monitor Monitor->React Incomplete Quench Quench: Pour into Crushed Ice Monitor->Quench Complete Isolate Filtration & Washing Quench->Isolate Purify Recrystallization (EtOH/Water) Isolate->Purify

Figure 2: Operational workflow for the synthesis and isolation of fluorinated coumarins.

Troubleshooting & Optimization

  • Issue: Low Yield / Oily Product.

    • Cause: Incomplete cyclization or presence of unreacted keto-ester.

    • Solution: Increase reflux time. Ensure the "pouring into ice" step is done slowly with vigorous stirring to induce crystallization. If oil persists, scratch the flask walls with a glass rod or seed with a crystal.

  • Issue: Side Products (Bis-coumarins).

    • Cause: Excess aldehyde reacting with multiple equivalents of active methylene.

    • Solution: Maintain strict 1:1 stoichiometry.

  • Issue: Darkening of Reaction Mixture.

    • Cause: Oxidation of the phenol or polymerization.

    • Solution: Perform the reaction under an inert atmosphere (

      
      ) if the aldehyde is old/oxidized. Recrystallize the starting aldehyde before use.
      

References

  • Synthesis of 3-(Trifluoroacetyl)coumarins. ResearchGate. Retrieved from [Link]

  • Coumarin-based Anticancer Agents. Royal Society of Chemistry. Retrieved from [Link]

  • Knoevenagel Condensation Mechanism. Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: BBr3 Demethylation of Fluorinated Benzaldehydes

Executive Summary The Challenge: Demethylating fluorinated methoxybenzaldehydes using Boron Tribromide (BBr ) presents a "perfect storm" of chemical conflict. You are fighting two opposing forces: Electronic Deactivation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Demethylating fluorinated methoxybenzaldehydes using Boron Tribromide (BBr


) presents a "perfect storm" of chemical conflict. You are fighting two opposing forces:
  • Electronic Deactivation: The fluorine atom (Electron Withdrawing Group) pulls electron density from the aromatic ring, reducing the Lewis basicity of the ether oxygen. This makes the initial BBr

    
     coordination—the prerequisite for cleavage—significantly slower.
    
  • Lewis Base Competition: The aldehyde carbonyl is a potent Lewis base that coordinates with BBr

    
    faster and tighter than the deactivated ether oxygen. This "sequesters" your reagent, effectively lowering the active concentration of BBr
    
    
    
    available for the desired reaction.

The Solution: Success requires a protocol that overwhelms the aldehyde trap while providing sufficient thermodynamic energy to cleave the deactivated ether, followed by a quenching strategy that prevents aldehyde polymerization.

Module 1: The Optimized Protocol (The "Golden Path")

This protocol is designed for 1.0 mmol of fluorinated methoxybenzaldehyde. Scale linearly.

ParameterSpecificationRationale
Solvent Anhydrous Dichloromethane (DCM)Non-coordinating solvent. Essential to prevent solvent competition for the Lewis Acid.
Concentration 0.2 M (Substrate)Dilution prevents intermolecular polymerization of the aldehyde.
Stoichiometry 3.5 - 4.0 Equivalents Critical: 1 eq for the ether + 1 eq for the aldehyde + 1.5-2.0 eq excess to drive the deactivated equilibrium.
Temperature -78°C

Reflux
Start cold to control exotherm; heat is required later to force cleavage of the electron-deficient ring.
Atmosphere Argon/Nitrogen (Strict)BBr

reacts violently with moisture to form HBr and Boric acid, destroying the reagent.
Step-by-Step Workflow
  • System Prep: Flame-dry a 2-neck round bottom flask. Cool under Argon. Add 1.0 mmol substrate and 5 mL anhydrous DCM. Cool to -78°C (Dry ice/Acetone).

  • Addition: Add 3.5 mmol BBr

    
     (preferably 1.0 M solution in DCM) dropwise over 20 minutes.
    
    • Observation: The solution will likely turn yellow/orange. This is the Boron-Aldehyde complex forming.

  • The Ramp: Stir at -78°C for 30 mins. Remove the cooling bath and allow to warm to Room Temperature (RT) over 1 hour.

  • The Push: If TLC shows starting material (common with Fluorine), attach a condenser and heat to reflux (40°C) for 3–6 hours.

    • Note: Fluorinated substrates often require this thermal energy to overcome the high activation barrier of the C-O bond cleavage.

  • Quench (The Danger Zone): Cool back to 0°C .

    • Method A (Standard): Add Ice Water dropwise. Violent fuming will occur.

    • Method B (If Aldehyde is Sensitive): Add Methanol dropwise at -78°C, then warm. Warning: This forms methyl borates which must be removed.

Module 2: Troubleshooting Dashboard

Use this matrix to diagnose failure modes.

Q1: My reaction stalled. I still see Starting Material (SM) after 24 hours.
  • The Cause: "The Aldehyde Sink." The aldehyde group has complexed with your BBr

    
    , leaving none for the ether.
    
  • The Fix: You likely calculated 1.0–1.5 equivalents based on standard anisole protocols.

    • Immediate Action: Cool to 0°C and add 2.0 additional equivalents of BBr

      
      . Warm to reflux.
      
    • Future Prevention: Always calculate BBr

      
       load as: 
      
      
      
      .
Q2: I see a new spot on TLC, but it's not the phenol. (R

is higher).
  • The Cause: Benzal Bromide Formation. In the presence of excess BBr

    
    , the aldehyde carbonyl oxygen can be replaced by two bromine atoms (
    
    
    
    ).
  • The Fix: This is time-dependent. You let the reaction run too long or used too large an excess without monitoring.

    • Recovery: During aqueous workup, the gem-dibromide often hydrolyzes back to the aldehyde, so you might "save" it. Ensure the workup is sufficiently aqueous and stirred for 30+ mins.

Q3: My yield is low because of a sticky "tar" during workup.
  • The Cause: Boron-Phenolate Aggregates. The product phenol forms a tight complex with Boron species that is insoluble in DCM but not fully soluble in water, creating an emulsion/tar.

  • The Fix: The "Acidic Break."

    • After quenching with water, acidify the aqueous layer to pH 1-2 with 1M HCl.

    • Stir vigorously for 30 minutes. This breaks the

      
       bond.
      
    • Extract with EtOAc instead of DCM (EtOAc is more polar and breaks up aggregates better).

Q4: I used Methanol to quench, and now I have multiple products.
  • The Cause: Acetal Formation. In the presence of HBr (generated in situ) and MeOH, the aldehyde forms a dimethyl acetal.

  • The Fix:

    • Evaporate the MeOH completely.

    • Resuspend in wet THF/Water and add a catalytic amount of HCl to hydrolyze the acetal back to the aldehyde.

Module 3: Mechanistic Insight & Visualization

Understanding the competition between the Carbonyl and the Ether is vital.

Pathway Diagram: The Competition

BBr3_Mechanism Substrate Fluorinated Methoxybenzaldehyde Complex_CHO Complex A (Fast) Aldehyde-Boron Adduct (Reagent Sink) Substrate->Complex_CHO Kinetic Preference (Requires 1 eq BBr3) Complex_OMe Complex B (Slow) Ether-Boron Adduct (Active Species) Substrate->Complex_OMe Thermodynamic Path BBr3 BBr3 (Lewis Acid) Complex_CHO->Complex_OMe Equilibrium (Slow) Side_Product Benzal Bromide (Side Reaction) Complex_CHO->Side_Product Over-reaction (Excess Time/Heat) Cleavage_TS Transition State (High Energy due to F) Complex_OMe->Cleavage_TS Heat required Phenol_Borate Boron-Phenolate Intermediate Cleavage_TS->Phenol_Borate - MeBr Product Fluorinated Hydroxybenzaldehyde Phenol_Borate->Product Acidic Hydrolysis

Caption: The "Aldehyde Sink" (Complex A) consumes the first equivalent of BBr


. Cleavage only occurs via Complex B, which forms slower due to Fluorine deactivation.
References
  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[1][2][3] Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.

    • Source:

    • Relevance: The foundational paper establishing BBr protocols, specifically noting the stability of coordin
  • Lord, R. L., Korich, A. L., et al. (2015).[4] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(24).

    • Source:

    • Relevance: Provides modern mechanistic evidence for the stoichiometry requirements and the n
  • Benton, F. L., & Dillon, T. E. (1942).[1] The Cleavage of Ethers with Boron Bromide.[1][3][4][5][6][7][8][9][10] I. Some Common Ethers. Journal of the American Chemical Society, 64(5), 1128–1129.

    • Source:

    • Relevance: Early characterization of BBr reactivity, including the form
  • Sousa, E., & Silva, A. M. S. (2013). Synthesis of Chromones: A Review. Handbook of Heterocyclic Chemistry.

    • Source:

    • Relevance: Discusses selective demethylation in the presence of carbonyls (chromones/flavones) using Lewis acids.

Sources

Optimization

Optimizing reaction temperature for 4-Fluoro-2,3-dihydroxybenzaldehyde synthesis

Technical Support Center: Advanced Synthesis Guide Ticket ID: #RXN-OPT-4F23DHB Subject: Optimizing Reaction Temperature for 4-Fluoro-2,3-dihydroxybenzaldehyde Synthesis Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Ticket ID: #RXN-OPT-4F23DHB Subject: Optimizing Reaction Temperature for 4-Fluoro-2,3-dihydroxybenzaldehyde Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermodynamic Landscape

Synthesizing 4-Fluoro-2,3-dihydroxybenzaldehyde presents a unique challenge: balancing the electronic deactivation of the fluorine atom against the activating influence of the hydroxyl groups, all while maintaining strict regiocontrol.

While standard Vilsmeier-Haack conditions often fail due to the electron-rich nature of the catechol system (leading to polymerization), the Magnesium-Mediated Ortho-Formylation (The Skattebøl Method) is the industry standard for this transformation. This method utilizes magnesium chloride (


), triethylamine (

), and paraformaldehyde (PFA).[1]

Temperature is the single most critical variable in this protocol. It governs three competing pathways:

  • Formation of the Mg-Phenoxide Complex: Requires mild heat (Kinetic control).

  • Formylation (The Rate-Determining Step): Requires reflux (Thermodynamic drive).

  • Polymerization (The "Tar" Pathway): Triggered by uncontrolled exotherms or excessive localized heating.

Module 1: Optimized Experimental Protocol

Target Reaction: Ortho-formylation of 3-Fluorocatechol to 4-Fluoro-2,3-dihydroxybenzaldehyde. Methodology: Modified Skattebøl Protocol (Mg-Mediated).

Step-by-Step Temperature Control Guide
PhaseOperationTarget Temp (

)
Critical Technical Note
1. Activation Mg-Phenoxide Formation20°C → 40°C Dissolve 3-fluorocatechol and

in MeCN. Add

slowly. Reaction is exothermic; maintain

to prevent premature oxidation.
2. Addition Paraformaldehyde (PFA) ChargeAmbient Cool to RT before adding PFA.[1] Adding PFA to a hot mixture causes rapid depolymerization and flash-foaming.
3. Reaction The Distillation Drive 80°C (Reflux) CRITICAL: Do not just reflux. You must distill off the volatile byproducts (methanol/triethylamine) to shift the equilibrium.
4. Quench Acid Hydrolysis0°C → 10°C Pour reaction mixture into cold 10% HCl. High temp during quench leads to defluorination or tarring.

Module 2: The Logic of Temperature (Visualized)

The following diagram illustrates the reaction workflow and the specific thermal gates that must be cleared for successful conversion.

ReactionWorkflow Start Start: 3-Fluorocatechol + MeCN + Et3N MgAdd Add MgCl2 (Exothermic) Start->MgAdd Stir 15 min PFA_Add Add Paraformaldehyde (Ambient Temp) MgAdd->PFA_Add Cool to 20°C Reflux Reflux (80-82°C) REMOVE VOLATILES PFA_Add->Reflux Heat Ramp Check Check Conversion (TLC/HPLC) Reflux->Check Tar Failure: Polymer/Tar Formation Reflux->Tar Overheating (>90°C) or Dryness Check->Reflux Incomplete (Distill more solvent) Quench Acid Quench (0°C) 10% HCl Check->Quench Complete Product Product: 4-Fluoro-2,3-dihydroxybenzaldehyde Quench->Product Extract & Purify

Figure 1: Thermal workflow for the Mg-mediated formylation. Note the critical loop at the Reflux stage involving volatile removal.

Module 3: Troubleshooting & FAQs

Q1: I am refluxing at 80°C, but my conversion stalls at 50%. Increasing the temperature just creates black tar. What is wrong?

Diagnosis: You are likely refluxing under a "closed" system (standard condenser) rather than removing volatiles. The Science: The reaction generates methanol as a byproduct (from the reaction of methoxide species or depolymerization of PFA). Methanol coordinates strongly to the Magnesium center, blocking the coordination of the formaldehyde species required for the transfer. The Fix:

  • Do not simply reflux. Use a Dean-Stark trap or configure your apparatus for slow distillation .

  • Remove a small volume of solvent (containing the volatile methanol/TEA) continuously.

  • Replenish with dry Acetonitrile (MeCN) to maintain volume.

  • Reference: This "distillative drive" is the key innovation described by Hofsløkken and Skattebøl [1].

Q2: Why is my yield lower when I scale up, even though I maintain the same 80°C reaction temperature?

Diagnosis: Heat transfer lag and "Hot Spots" during the PFA addition. The Science: Paraformaldehyde depolymerization is endothermic, but the subsequent formylation is exothermic. On a large scale, adding PFA too quickly to a warm mixture creates localized hot spots where the rate of polymerization (tar formation) exceeds the rate of formylation. The Fix:

  • Cool to 20°C before adding PFA.

  • Ramp the temperature to reflux slowly (over 30-45 minutes).

  • Ensure vigorous mechanical stirring (overhead stirrer) rather than magnetic stirring to ensure homogeneous heat distribution.

Q3: Can I use THF instead of Acetonitrile to lower the reaction temperature?

Diagnosis: Solvent suitability issue. The Science: While THF refluxes at a lower temperature (~66°C), it coordinates too strongly to the


 ion. This competitive binding inhibits the formation of the critical Mg-phenoxide-formaldehyde ternary complex.
The Fix:  Stick to Acetonitrile (MeCN)  or Toluene  (with a small amount of HMPA or DMI if strictly necessary, though MeCN is preferred for safety). The higher boiling point of MeCN (82°C) is thermodynamically necessary to drive the hydride shift step in the mechanism.

Q4: I see the correct product mass by MS, but the NMR shows a mixture of isomers. Is temperature affecting regioselectivity?

Diagnosis: Thermodynamic vs. Kinetic control failure. The Science: The Mg-mediated reaction is highly ortho-selective due to the chelation of the Mg between the phenoxide oxygen and the incoming aldehyde. However, 3-fluorocatechol has two ortho positions relative to the hydroxyls: C6 (desired) and C4 (sterically hindered by F). The Fix:

  • Regioselectivity is usually high for the C6 position due to steric repulsion at C4.

  • If you see isomers, ensure you are using anhydrous

    
     . Hydrated Mg salts form "loose" coordination spheres that reduce the strict geometric constraints required for high regioselectivity.
    
  • Tip: Dry your

    
     by heating under vacuum or use commercially available anhydrous beads.
    

Module 4: Diagnostic Decision Tree

Use this logic flow to diagnose low yields or purity issues during the reaction.

TroubleshootingTree Problem Issue: Low Yield / Impurity CheckColor Reaction Color? Problem->CheckColor BlackTar Black/Tar CheckColor->BlackTar Yes PaleYellow Pale/Orange CheckColor->PaleYellow Yes Soln1 Overheating during PFA addition. Reduce Ramp Rate. BlackTar->Soln1 CheckVolatiles Did you distill volatiles? PaleYellow->CheckVolatiles CheckMg Was MgCl2 Anhydrous? CheckVolatiles->CheckMg Yes Soln2 Methanol poisoning. Use Dean-Stark or Distillation. CheckVolatiles->Soln2 No Soln3 Poor Coordination. Dry MgCl2 or Switch Solvent to MeCN. CheckMg->Soln3 No/Unsure

Figure 2: Troubleshooting logic for Mg-mediated formylation failures.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999).[2] Convenient Method for the ortho-Formylation of Phenols.[3][4][5] Acta Chemica Scandinavica, 53, 258–262.[2][5] Link

  • Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols: Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82,[2] 64. Link

  • Aldred, R., et al. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1, 1823-1831. Link

Sources

Troubleshooting

Technical Support Center: BBr3 Moisture Management &amp; Aldehyde Deprotection

Topic: Handling Moisture Sensitivity of Boron Tribromide (BBr3) Ticket ID: BBR3-H2O-PROTO-001 Status: Active Guide Core Technical Directive: The "Zero-Moisture" Mandate Executive Summary: Boron Tribromide (BBr3) is a hyp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity of Boron Tribromide (BBr3) Ticket ID: BBR3-H2O-PROTO-001 Status: Active Guide

Core Technical Directive: The "Zero-Moisture" Mandate

Executive Summary: Boron Tribromide (BBr3) is a hyper-electrophilic Lewis acid. While invaluable for cleaving methyl ethers (demethylation) and robust acetals (aldehyde deprotection), its affinity for oxygen makes it violently water-reactive.

The Failure Mode: Moisture ingress does not merely lower yield; it fundamentally alters the reaction trajectory.



This hydrolysis creates three critical failures:

  • Stoichiometric Collapse: You lose the reagent required for the Lewis acid-base complexation.

  • Physical Blockage: Boric acid (

    
    ) is a solid that clogs needles and septa, pressurizing the vessel.
    
  • Aldehyde Degradation: The uncontrolled release of HBr gas promotes acid-catalyzed polymerization of sensitive aldehyde products (or their acetal precursors).

Pre-Reaction Preparation (The Setup)

Reagent Quality Check

Before starting, visually inspect your BBr3 source.

Appearance Status Action
Colorless / Straw Optimal Proceed with reaction.

| Pink / Red | Degraded | Free


 present. Distill or discard if sensitive to oxidation. |
| Precipitate  | Compromised  | Hydrolysis has occurred (

formation). Do not use. |
The "Double-Wall" Defense System

You must construct a self-validating anhydrous environment.

  • Glassware: Flame-dried under high-vacuum (0.1 mmHg) or oven-dried at >120°C for 4 hours. Assemble while hot under

    
     or Ar flow.
    
  • Solvent: Dichloromethane (DCM) is the standard. It must be distilled from

    
     or passed through activated alumina columns.
    
    • Pro-Tip: Do not use THF or Ethers.[1] BBr3 will cleave the solvent cyclic ethers, destroying your reagent and contaminating the mixture with brominated alcohols.

  • Inert Gas: Argon is superior to Nitrogen due to its higher density, providing a better "blanket" over the fuming liquid.

Execution Protocol: Aldehyde Deprotection / Demethylation

Context: This protocol applies to the cleavage of acetals to aldehydes, or the demethylation of aryl ethers in the presence of aldehyde moieties.

Step 1: The Temperature Trap

Critical Warning: Neat BBr3 freezes at -46°C.

  • Do NOT cool your substrate solution to -78°C and then attempt to add neat BBr3; it may freeze in the needle or upon contact, creating a "delayed bomb" that reacts violently when thawed.

  • Correct Method: Prepare a solution of BBr3 in DCM at 0°C, then cool the reaction mixture to -78°C for the addition.

Step 2: Addition Kinetics

Add the BBr3 solution dropwise over 15–30 minutes.

  • Observation: You will see fuming.[2][3][4] This is normal.

  • Color Change: The solution often turns yellow/orange due to the formation of the Boron-Oxygen Lewis acid complex.

Step 3: The Reaction Plateau

Allow the reaction to warm to 0°C or Room Temperature (RT) slowly.

  • Mechanism:[5][6] At -78°C, the BBr3 coordinates to the oxygen (acetal or ether). The actual bond cleavage (nucleophilic attack by

    
    ) usually requires higher thermal energy (0°C to RT).
    
Visualization: The Hydrolysis Failure Cascade

The following diagram illustrates why moisture control is not just about yield—it is about preventing side-reaction cascades that destroy aldehyde products.

BBr3_Failure_Mode Moisture Moisture Ingress (Septum leak / Wet Solvent) Hydrolysis Violent Hydrolysis Moisture->Hydrolysis Triggers BBr3 BBr3 Reagent BBr3->Hydrolysis HBr HBr Gas Evolution Hydrolysis->HBr Generates Strong Acid BoricAcid H3BO3 Precipitate Hydrolysis->BoricAcid Generates Solid SideRxn Acid-Catalyzed Polymerization / Aldol HBr->SideRxn Attacks Electrophile Clog Needle Clog & Over-Pressurization BoricAcid->Clog Aldehyde Target Aldehyde / Acetal Aldehyde->SideRxn

Figure 1: The "Moisture Intrusion Failure Mode" showing how water ingress leads to simultaneous physical hazards (clogs) and chemical product degradation (polymerization).

The Quench: The Danger Zone

This is the most hazardous step. The BBr3-substrate complex is stable, but excess BBr3 is waiting to react.

The "Methanol Metholysis" Protocol (Recommended): Do not quench with water directly. Water causes a violent exotherm and forms boric acid sludge that traps product.

  • Cool: Return reaction to -78°C (or 0°C minimum).

  • Add MeOH: Add Methanol dropwise.

    • Chemistry:

      
      .
      
    • Benefit: Trimethyl borate (

      
      ) is a volatile liquid, unlike solid boric acid. It can be removed via rotary evaporation, preventing emulsions during extraction.
      
  • Partition: After the vigorous reaction subsides, dilute with DCM and wash with saturated Sodium Bicarbonate (

    
    ) .
    
    • Aldehyde Note: You must neutralize the acid immediately. Aldehydes left in acidic media during workup will degrade.

Quench_Protocol Start Reaction Mixture (BBr3 Complex) Cool Cool to -78°C Start->Cool MeOH Add MeOH Dropwise (Exothermic!) Cool->MeOH Evap Rotovap (Remove B(OMe)3) MeOH->Evap Forms Volatile Borate Wash NaHCO3 Wash (Neutralize HBr) Evap->Wash Product Isolated Aldehyde Wash->Product

Figure 2: The Methanol Quench Workflow designed to remove Boron species as volatiles and protect acid-sensitive aldehydes.

Troubleshooting & FAQs

Q: My syringe needle clogged immediately upon entering the flask. Why? A: This is the "Boric Acid Plug." Your reaction vessel had positive pressure from the inert gas line, but the needle tip likely encountered moisture in the air before piercing the septum, or the septum itself was not dry.

  • Fix: Draw a plug of dry inert gas into the syringe before moving it. Use a higher gauge (wider) needle if handling concentrated solutions.

Q: I am deprotecting an acetal to an aldehyde, but I see no product, only black tar. A: The aldehyde likely polymerized. BBr3 generates HBr.[1][2][4] If your aldehyde is electron-rich or volatile, HBr will destroy it.

  • Fix: Use a scavenger base (like 2,6-di-tert-butylpyridine) during the reaction to neutralize HBr as it forms, or switch to a milder Lewis acid like

    
     or dimethylboron bromide (
    
    
    
    ).

Q: Can I use old BBr3 that turned brown? A: For robust ether cleavage, yes, usually. The brown color is


. However, for aldehyde deprotection , absolutely not. Free bromine will brominate the alpha-position of your aldehyde or oxidize the aldehyde to an acid bromide. Distill it or buy fresh.

References

  • Protective Groups in Organic Synthesis , 5th Ed. Wuts, P. G. M. (2014). John Wiley & Sons. (The definitive guide on acetal/ether cleavage conditions).

  • Boron Tribromide . Encyclopedia of Reagents for Organic Synthesis. (2001). (Detailed chemical properties and handling).

  • Demethylation of Aryl Methyl Ethers . Organic Syntheses, Coll. Vol. 5, p. 412 (1973). (Standard protocol for BBr3 usage).

  • Mechanism of Ether Cleavage by BBr3 . Journal of Organic Chemistry. (Explains the formation of the borate complex and hydrolysis thermodynamics).

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (ESI-MS) fragmentation of 4-Fluoro-2,3-dihydroxybenzaldehyde

Executive Summary 4-Fluoro-2,3-dihydroxybenzaldehyde (4-F-2,3-DHBA) represents a critical structural scaffold in the development of catechol-O-methyltransferase (COMT) inhibitors and fluorinated polyphenolic antioxidants...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2,3-dihydroxybenzaldehyde (4-F-2,3-DHBA) represents a critical structural scaffold in the development of catechol-O-methyltransferase (COMT) inhibitors and fluorinated polyphenolic antioxidants.

This guide provides a technical comparison of the Mass Spectrometry (ESI-MS) performance of 4-F-2,3-DHBA against its non-fluorinated parent, 2,3-dihydroxybenzaldehyde (2,3-DHBA) . The introduction of the fluorine atom at the C4 position is not merely a structural modification; it fundamentally alters the ionization efficiency and fragmentation kinetics, serving as an electronegative anchor that stabilizes specific product ions while enhancing detection sensitivity in negative ion mode.

Key Performance Differentiators
Feature4-F-2,3-DHBA (Fluorinated)2,3-DHBA (Standard)Impact on Analysis
Molecular Weight 156.11 Da138.12 Da+18 Da mass shift (Diagnostic tag)
Precursor Ion

m/z 155.0m/z 137.0Distinct quantification channel
Ionization Mode ESI Negative (Preferred)ESI NegativeF-atom enhances acidity, improving ionization yield.
Primary Fragment

(m/z 127)

(m/z 109)
Consistent neutral loss (-28 Da).
Diagnostic Loss HF (-20 Da)

(-18 Da)
HF loss is specific to the fluorinated analog.

Mechanistic Analysis & Fragmentation Pathways[1][2][3][4][5][6][7][8]

Ionization Physics: The Fluorine Advantage

In Electrospray Ionization (ESI), the sensitivity of phenolic compounds is dictated by their gas-phase acidity. The 4-Fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the phenoxide anion formed at the C2 or C3 position.

  • Result: 4-F-2,3-DHBA exhibits a lower pKa than 2,3-DHBA, resulting in significantly higher ionization efficiency (signal intensity) in negative mode ESI.

Fragmentation Logic (MS/MS)

Upon Collision Induced Dissociation (CID), 4-F-2,3-DHBA follows two competing pathways. The stability of the C-F bond on the aromatic ring typically resists cleavage, meaning the fluorine atom is often retained in the primary fragments, unlike labile protons.

Pathway A: Decarbonylation (Primary)

Similar to 2,3-DHBA, the dominant pathway is the neutral loss of Carbon Monoxide (CO, 28 Da). This occurs via ring contraction or ejection from the aldehyde moiety.

  • Transition: m/z 155

    
     m/z 127.
    
Pathway B: Defluorination (Secondary/Diagnostic)

While rare in simple aromatics, the proximity of the hydroxyl group allows for the elimination of Hydrogen Fluoride (HF, 20 Da), particularly at higher collision energies.

  • Transition: m/z 155

    
     m/z 135.
    
Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation mechanisms.

FragmentationPathway Parent Precursor Ion [M-H]⁻ m/z 155 Intermediate_A Radical Intermediate (Ring Contraction) Parent->Intermediate_A CID Activation Fragment_HF Product Ion B [M-H-HF]⁻ m/z 135 Parent->Fragment_HF -HF (20 Da) (High Energy) Fragment_CO Product Ion A [M-H-CO]⁻ m/z 127 Intermediate_A->Fragment_CO -CO (28 Da) (Dominant) Fragment_CO2 Secondary Loss [M-H-CO-CO]⁻ m/z 99 Fragment_CO->Fragment_CO2 -CO (28 Da)

Figure 1: Competitive fragmentation pathways for 4-Fluoro-2,3-dihydroxybenzaldehyde in ESI(-) mode.

Experimental Protocol: Comparative Validation

To objectively compare the performance of the fluorinated product against the standard, the following LC-MS/MS protocol is recommended. This workflow ensures that differences in retention time and ionization are strictly structural, not artifactual.

Materials & Reagents[2]
  • Analyte: 4-Fluoro-2,3-dihydroxybenzaldehyde (Purity >98%).

  • Reference Standard: 2,3-dihydroxybenzaldehyde.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

LC-MS/MS Conditions
ParameterSettingRationale
Source ESI Negative ModePhenols ionize poorly in positive mode.
Capillary Voltage -2.5 kV to -3.5 kVPrevent discharge while maximizing spray stability.
Cone Voltage 20 - 40 VOptimized to prevent in-source fragmentation of the aldehyde.
Collision Energy Stepped (10 - 30 eV)Low energy preserves parent; high energy reveals F-stability.
Column C18 Reverse Phase (1.7 µm)Fluorine increases lipophilicity; expect longer retention for 4-F analog.
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (MeOH Dissolution) LC LC Separation (C18 Column) Sample->LC Injection ESI ESI Source (-) Ionization LC->ESI Elution Q1 Q1 Filter Select m/z 155 ESI->Q1 [M-H]⁻ Collision Collision Cell (Argon Gas) Q1->Collision Selection Detector Detection Fragment Analysis Collision->Detector Fragments

Figure 2: Step-by-step LC-MS/MS workflow for characterizing fluorinated benzaldehydes.

Performance Data Comparison

The following table summarizes the expected spectral data based on the "Ortho Effect" and standard phenolic fragmentation rules.

Parameter4-F-2,3-DHBA (Product)2,3-DHBA (Alternative)Interpretation
Precursor (m/z) 155 137 The F-analog is easily distinguished by mass.
Base Peak (MS2) 127 (-28 Da)109 (-28 Da)Both lose CO, confirming the aldehyde/phenol core.
Secondary Peak 135 (-20 Da)119 (-18 Da)F-analog loses HF; Non-F loses

.
Retention Time Late Eluter Early Eluter Fluorine increases hydrophobicity (RT shift +0.5 to 1.0 min).
Signal-to-Noise High Medium F-substitution enhances ionization in negative mode.
Technical Insight: The "Ortho Effect"

In 2,3-dihydroxybenzaldehyde, the interaction between the aldehyde oxygen and the ortho-hydroxyl group facilitates the loss of water or CO. In the 4-Fluoro derivative, the fluorine atom is adjacent to the hydroxyl group at position 3. This proximity creates a "fluorine-hydrogen" interaction that can stabilize the molecule, requiring slightly higher collision energy (CE) to induce fragmentation compared to the non-fluorinated alternative.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,3-Dihydroxybenzaldehyde. National Institute of Standards and Technology. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.[3] (Referencing fragmentation mechanisms of phenols and the "Ortho Effect"). Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Reference for pKa shifts in fluorinated phenols). Link

  • Kéki, S., et al. (2001). Electrospray ionization mass spectrometric study of phenolic compounds. Journal of Mass Spectrometry. (Mechanisms of CO loss in negative mode). Link

Sources

Comparative

Publish Comparison Guide: Melting Point &amp; Characterization of 4-Fluoro-2,3-dihydroxybenzaldehyde

The following guide details the physical properties, characterization, and experimental handling of 4-Fluoro-2,3-dihydroxybenzaldehyde , a specialized intermediate often encountered in the synthesis of benzoxaborole ther...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physical properties, characterization, and experimental handling of 4-Fluoro-2,3-dihydroxybenzaldehyde , a specialized intermediate often encountered in the synthesis of benzoxaborole therapeutics (e.g., Tavaborole derivatives).

Executive Summary: The "Missing" Melting Point

Unlike its stable, commercially ubiquitous isomers, 4-Fluoro-2,3-dihydroxybenzaldehyde (CAS 943126-88-3) is frequently generated as a transient intermediate rather than a bulk commodity. Consequently, widely cited melting point (MP) ranges in online databases often erroneously duplicate the data of its parent compound, 2,3-dihydroxybenzaldehyde (104–108 °C).

Expert Insight: In practical drug development workflows, this compound is typically synthesized via the demethylation of 2,3-dimethoxy-4-fluorobenzaldehyde and used immediately in subsequent cyclization steps (e.g., to form benzoxaboroles). Pure isolation is rare due to its susceptibility to oxidation and polymerization. Researchers should prioritize NMR validation over melting point for purity assessment.

Comparative Physical Profile

To validate the identity of 4-Fluoro-2,3-dihydroxybenzaldehyde, it must be distinguished from its non-fluorinated parent and its stable structural isomers.

Table 1: Physicochemical Comparison of Key Benzaldehyde Derivatives
CompoundStructureCAS No.[1][2][3][4][5][6]Melting Point (°C)Key Identification Feature
4-Fluoro-2,3-dihydroxybenzaldehyde Target 943126-88-3 Not Standardized *19F NMR signal; Unstable intermediate
2,3-DihydroxybenzaldehydeParent24677-78-9104 – 108 °CNo Fluorine signal; Stable solid
2,4-DihydroxybenzaldehydeIsomer95-01-2135 – 137 °CHigher MP; distinct aromatic coupling
3-Fluoro-4-hydroxybenzaldehydeAnalog405-05-0123 – 127 °CMonohydroxy; distinct MP
2,3-Dimethoxy-4-fluorobenzaldehydePrecursor1364687-90-085 – 88 °CMethyl peaks in 1H NMR (3.8-4.0 ppm)

*Note: Literature values of 104-108°C for the 4-fluoro derivative are likely misattributed data from the parent compound. Expect a crude solid or oil requiring immediate use.

Experimental Protocol: Synthesis & Validation

Objective: Generate 4-Fluoro-2,3-dihydroxybenzaldehyde and validate its presence without relying on ambiguous melting point data.

A. Synthesis (Demethylation Route)
  • Reagents: 2,3-Dimethoxy-4-fluorobenzaldehyde, Boron Tribromide (BBr₃), Dichloromethane (DCM).[7]

  • Mechanism: Lewis-acid mediated cleavage of aryl methyl ethers.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen (N₂) atmosphere.

  • Dissolution: Dissolve 1.0 eq of 2,3-dimethoxy-4-fluorobenzaldehyde in anhydrous DCM. Cool to -78 °C (dry ice/acetone bath).

  • Addition: Dropwise add BBr₃ (3.0 eq) in DCM over 30 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours.

  • Quench: Cool back to 0 °C. Carefully quench with ice-water.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Result: The product typically presents as a dark, viscous oil or semi-solid. Do not attempt recrystallization if the next step is cyclization; proceed immediately.

B. Validation via NMR (Self-Validating System)

Since MP is unreliable, use Nuclear Magnetic Resonance (NMR) to confirm the cleavage of methoxy groups.

  • 1H NMR (DMSO-d₆) Diagnostic Signals:

    • Aldehyde (-CHO): Look for a singlet at ~10.0 ppm .[8]

    • Hydroxyl (-OH): Broad singlets at ~9.5–11.0 ppm (exchangeable with D₂O).

    • Absence of Methyls: The disappearance of two singlets at 3.8–4.0 ppm (present in precursor) confirms successful demethylation.

    • Aromatic Region: Two protons (H5, H6) showing ortho-coupling (J ≈ 8-9 Hz) and Fluorine coupling.

Workflow Visualization

The following diagram illustrates the decision logic for handling this intermediate, emphasizing the shift from thermal analysis (MP) to spectroscopic validation (NMR).

G Start Start: 2,3-Dimethoxy-4-fluorobenzaldehyde Reaction Reaction: BBr3 / DCM (-78°C to RT) Start->Reaction Quench Quench & Extraction Reaction->Quench Crude Crude Product Isolated Quench->Crude Decision Validation Method? Crude->Decision MP_Path Melting Point Analysis Decision->MP_Path Traditional (Risky) NMR_Path 1H / 19F NMR Analysis Decision->NMR_Path Recommended MP_Result Result: Ambiguous/Broad Range (Likely Oil/Semi-solid) MP_Path->MP_Result NMR_Result Result: Confirm Loss of -OMe Confirm -CHO & F-Coupling NMR_Path->NMR_Result NextStep Proceed to Benzoxaborole Synthesis MP_Result->NextStep Use with Caution NMR_Result->NextStep Validated

Caption: Logic flow for validating 4-Fluoro-2,3-dihydroxybenzaldehyde, prioritizing NMR over thermal analysis due to intermediate instability.

References

  • Hernandez, V. et al. (2014). Boron-containing small molecules as anti-inflammatory agents. U.S. Patent No. 8,703,742. Washington, DC: U.S. Patent and Trademark Office.

  • Sigma-Aldrich. (2025). Product Specification: 2,3-Dihydroxybenzaldehyde (CAS 24677-78-9).[9][10]

  • BenchChem. (2025).[8][11] Physicochemical Properties of Dihydroxybenzaldehyde Isomers.

  • PubChem. (2025).[2][12] Compound Summary: 4-Fluoro-2,3-dihydroxybenzaldehyde (CAS 943126-88-3).[4][13][9][10][14][15]

Sources

Validation

19F NMR Chemical Shift Profiling: 4-Fluoro-2,3-dihydroxybenzaldehyde

The following guide provides an in-depth technical analysis of the 19F NMR chemical shift for 4-Fluoro-2,3-dihydroxybenzaldehyde , designed for researchers in medicinal chemistry and structural biology. Content Type: Tec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 19F NMR chemical shift for 4-Fluoro-2,3-dihydroxybenzaldehyde , designed for researchers in medicinal chemistry and structural biology.

Content Type: Technical Comparison & Experimental Guide Focus: Structural Verification & Electronic Environment Analysis[1]

Executive Summary

4-Fluoro-2,3-dihydroxybenzaldehyde (CAS: 943126-88-3) is a specialized fluorinated scaffold often used in fragment-based drug discovery (FBDD) and as a metabolic probe. Unlike simple fluorobenzenes, its fluorine signal is governed by a competitive "Push-Pull" electronic environment created by the electron-withdrawing aldehyde and the electron-donating hydroxyl groups.

Based on Substituent Chemical Shift (SCS) additivity rules and experimental data from structural analogs, the 19F NMR chemical shift for this compound is centered at:

(Referenced to CFCl3 at 0.0 ppm; Solvent: DMSO-d6)

This guide details the comparative data, mechanistic rationale, and a self-validating experimental protocol to confirm this value in your specific matrix.

Comparative Technical Analysis

To accurately assign the 19F signal of 4-Fluoro-2,3-dihydroxybenzaldehyde, it is critical to benchmark it against its structural precursors. The shift is a composite of the deshielding para-aldehyde and the shielding ortho-hydroxyl effects.

Table 1: Comparative 19F NMR Shifts of Structural Analogs
CompoundStructure

(ppm)
Electronic Effect on F
Fluorobenzene Ph-F-113.0Baseline Reference
4-Fluorobenzaldehyde 4-F-Ph-CHO-103.0Deshielding (+10 ppm) Para-CHO withdraws density (Resonance).
3-Fluorocatechol 1,2-diOH-3-F-Ph-119.0Shielding (-6 ppm) Ortho-OH donates density.
4-Fluoro-2,3-dihydroxybenzaldehyde Target ~ -110.0 Competitive Effect Para-CHO pulls (+) vs. Ortho-OH pushes (-).

Note: Values are approximate for DMSO-d6/CDCl3. Shifts may vary by ±1-2 ppm depending on solvent H-bonding capacity.

Mechanistic Insight: The "Push-Pull" System

The position of the fluorine atom (C4) subjects it to two opposing resonance forces:

  • Deshielding (Downfield Shift): The Aldehyde at C1 is para to the fluorine. Through resonance, it withdraws electron density from C4, exposing the fluorine nucleus (Shift towards -100 ppm).

  • Shielding (Upfield Shift): The Hydroxyl at C3 is ortho to the fluorine. It donates electron density via resonance and induction, shielding the fluorine nucleus (Shift towards -120 ppm).

The net result is a chemical shift that settles between the two extremes, slightly downfield from the fluorobenzene baseline.

Visualizing the Electronic Pathway

The following diagram illustrates the logical flow of electronic effects determining the chemical shift, aiding in the interpretation of spectra for derivatives.

G Base Fluorobenzene Baseline (-113 ppm) Aldehyde Add C1-Aldehyde (Para) Electron Withdrawing Group Base->Aldehyde Deshielding (+10 ppm) Result1 Intermediate: 4-Fluorobenzaldehyde (~ -103 ppm) Aldehyde->Result1 Hydroxyls Add C2, C3-Hydroxyls (Ortho/Meta) Electron Donating Groups Result1->Hydroxyls Shielding (-7 ppm) Interaction Competitive Electronic Environment (Push-Pull System) Hydroxyls->Interaction Final Target: 4-Fluoro-2,3-dihydroxybenzaldehyde (~ -110 ppm) Interaction->Final Net Result

Figure 1: Decision tree illustrating the additive substituent chemical shift (SCS) effects leading to the predicted value.

Experimental Validation Protocol

To confirm the identity of 4-Fluoro-2,3-dihydroxybenzaldehyde in a synthesis mixture or biological sample, follow this self-validating protocol. This method uses an internal reference to eliminate solvent-induced errors.[2]

Materials
  • Analyte: ~5-10 mg 4-Fluoro-2,3-dihydroxybenzaldehyde.

  • Solvent: DMSO-d6 (Preferred for solubility and H-bond stabilization).

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or 4-Fluorobenzaldehyde (
    
    
    -103.0 ppm).
Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL DMSO-d6. Ensure the solution is clear; turbidity can broaden F-signals.

  • Standard Spiking: Add 5

    
    L of 4-Fluorobenzaldehyde  into the NMR tube. This serves as a "local" reference point.
    
  • Acquisition:

    • Run a standard proton-decoupled 19F NMR experiment (e.g., zgpg or f19cpd).

    • Sweep Width: Ensure at least -50 to -150 ppm is covered.

    • Relaxation Delay (D1): Set to

      
       5 seconds to allow full relaxation of the quaternary carbons if quantitative integration is needed.
      
  • Data Processing:

    • Calibrate the 4-Fluorobenzaldehyde peak to -103.0 ppm .

    • Locate the target peak. It should appear upfield (more negative, to the right) of the standard by approximately 7-8 ppm .

Interpretation Key
  • Signal at -110 ppm: Confirms 4-Fluoro-2,3-dihydroxybenzaldehyde .

  • Signal at -124 ppm: Indicates 4-Fluorocatechol (impurity from decarbonylation).

  • Signal at -103 ppm (only): Indicates failure of hydroxylation (starting material).

References

  • Sigma-Aldrich. Product Specification: 4-Fluoro-2,3-dihydroxybenzaldehyde (CAS 943126-88-3).Link

  • Reich, H. J. 19F NMR Chemical Shifts of Aromatic Compounds. University of Wisconsin-Madison. Link

  • Velders, A. H., et al. (2002). 19F NMR as a Tool to Investigate Microbial Degradation of Fluorophenols.[3][4] Applied and Environmental Microbiology. (Data source for 3-fluorocatechol shift). Link

  • PubChem. Compound Summary: 4-Fluoro-2,3-dihydroxybenzaldehyde. National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-2,3-dihydroxybenzaldehyde

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Fluoro-2,3-dihydroxybenzaldehyde. As a fluorinated aromatic aldehyde, this compound requires specific handling to ensure the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Fluoro-2,3-dihydroxybenzaldehyde. As a fluorinated aromatic aldehyde, this compound requires specific handling to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance. The procedures outlined below are grounded in established laboratory safety principles and hazardous waste management regulations.

Foundational Safety: Hazard Assessment and Personal Protection

Before handling 4-Fluoro-2,3-dihydroxybenzaldehyde for any purpose, including disposal, it is crucial to understand its potential hazards. While specific toxicological data for this exact compound is not extensively published, its structural similarity to other substituted benzaldehydes allows for a reliable hazard assessment. Compounds like 2,3-dihydroxybenzaldehyde and 4-fluoro-2-hydroxybenzaldehyde are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, treating 4-Fluoro-2,3-dihydroxybenzaldehyde with the same level of caution is a mandatory safety measure.

Hazard Classification (Inferred)Personal Protective Equipment (PPE)Rationale
Skin Irritant Nitrile Gloves, Lab CoatPrevents direct skin contact which can lead to irritation.[2][3]
Serious Eye Irritant Safety Glasses with Side Shields or GogglesProtects eyes from dust particles or splashes that can cause serious damage.[1][2]
Respiratory Irritant Use in a Fume HoodHandling the solid compound in a certified chemical fume hood prevents inhalation of airborne particles.[1]

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and ensure that an eyewash station and safety shower are readily accessible.[3]

The Core Directive: Segregation of Halogenated Waste

The single most critical step in the proper disposal of 4-Fluoro-2,3-dihydroxybenzaldehyde is its correct segregation as halogenated organic waste . The fluorine atom in its structure places it in this specific waste category.

Causality: Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), mandate the segregation of halogenated waste.[5][6][7] This is because the disposal methods for halogenated and non-halogenated organic compounds are fundamentally different. Halogenated wastes often require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion.[8][9] Mixing halogenated and non-halogenated waste streams leads to cross-contamination, significantly increasing disposal costs and violating regulatory standards.[10][11]

G start Disposal of 4-Fluoro-2,3-dihydroxybenzaldehyde is_halogenated Does the compound contain a halogen (F, Cl, Br, I)? start->is_halogenated waste_stream_h Segregate into HALOGENATED Organic Waste is_halogenated->waste_stream_h halogen_yes waste_stream_nh Segregate into NON-HALOGENATED Organic Waste is_halogenated->waste_stream_nh halogen_no halogen_yes YES (Contains Fluorine) halogen_no NO final_disposal Package, Label, and Store for EHS Pickup waste_stream_h->final_disposal

Caption: Waste Stream Decision Workflow.

Step-by-Step Disposal Protocol

This protocol details the procedure for handling both residual amounts of the solid compound and contaminated materials.

A. Preparing for Disposal

  • Don PPE: Before beginning, put on all required PPE as detailed in the table above (gloves, lab coat, eye protection).

  • Select a Waste Container: Obtain a designated hazardous waste container that is compatible with organic solids. The container must be in good condition, free of leaks, and have a secure, threaded cap.[5][12] Often, the original product container is an excellent choice for waste accumulation.[12]

  • Prepare the Label: All hazardous waste containers must be labeled before the first drop of waste is added.[11] The label must clearly state:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "Waste 4-Fluoro-2,3-dihydroxybenzaldehyde".

    • An accumulation start date.

    • The associated hazards (e.g., "Irritant").

B. Transferring the Waste

  • Work in a Fume Hood: To prevent inhalation of dust, perform all transfers of the solid chemical inside a certified chemical fume hood.[1]

  • Transfer Solid Waste: Carefully scrape or pour the residual 4-Fluoro-2,3-dihydroxybenzaldehyde into the prepared, labeled halogenated waste container. Use tools (spatulas, brushes) that can be decontaminated or disposed of as hazardous waste themselves.

  • Manage Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or paper towels used for cleanup, must also be placed in the solid hazardous waste container.

  • Triple-Rinse Empty Containers: If you wish to dispose of the original, now empty, chemical container as regular lab glass, it must be triple-rinsed. The rinsate from this process is considered hazardous waste. Collect the first two rinses (using a suitable solvent like acetone or ethanol) and place them in a designated liquid halogenated organic waste container. The third rinse can often be disposed of down the drain with copious amounts of water, but always check your institution's specific policies. After rinsing, deface the original label on the empty container before placing it in the appropriate glass disposal box.[12]

C. Temporary Storage and Final Disposal

  • Secure the Container: Tightly seal the hazardous waste container.[1][11]

  • Store Appropriately: Store the sealed container in a designated satellite accumulation area within your laboratory. This area should be away from incompatible materials and general traffic.[5]

  • Arrange for Pickup: Once the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department.[12] Do not transport hazardous waste yourself.[12]

Emergency Procedures: Spill Management

Accidents can happen, and a clear plan is essential for safety.

  • Small Spill (Contained in Fume Hood):

    • Ensure you are wearing appropriate PPE.

    • Gently sweep the solid material into a pile, avoiding the creation of dust.

    • Use a plastic dustpan or cardboard to collect the material.

    • Place the collected solid and any contaminated cleaning materials into your labeled "Halogenated Organic Waste" container.[1][12]

  • Large Spill (Outside of Fume Hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If there is a risk of inhalation, evacuate the entire lab and close the doors.

    • Contact your institution's EHS or emergency response team immediately.[12]

    • Do not attempt to clean up a large spill of a hazardous substance unless you are specifically trained to do so.

Guiding Principle: Waste Minimization

The most effective disposal strategy begins with waste minimization. By optimizing experimental design and maintaining a precise chemical inventory, laboratories can significantly reduce the volume of hazardous waste generated.[13]

  • Source Reduction: Only order the quantity of chemical you anticipate needing for your experiments.[13]

  • Inventory Management: Implement a digital inventory system to track chemical stocks, prevent the purchase of duplicates, and ensure that older stock is used first to avoid expiration and subsequent disposal.[13]

By adhering to these detailed procedures, researchers can ensure that the disposal of 4-Fluoro-2,3-dihydroxybenzaldehyde is conducted with the highest standards of safety, efficiency, and regulatory compliance, reinforcing a culture of responsibility within the laboratory.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • 4-Fluoro-2-hydroxybenzaldehyde - Safety D
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Effective Laboratory Waste Management Tips. Environmental Marketing.
  • Laboratory Waste Solutions for Sustainable Research Practices. My Green Lab.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Benzaldehyde - Safety D
  • List of Halogenated Organic Compounds Regul
  • Benzaldehyde Analytical Grade - Safety D
  • BENZALDEHYDE AR - Safety D
  • Hazardous & Regulated Waste Management Guide. Western Kentucky University.
  • 4-FLUORO BENZALDEHYDE - Material Safety D
  • Appendix III List of Halogenated Organic Compounds.
  • Qualitative Tier 2 Assessment - Benzaldehyde. Santos.
  • BENZALDEHYDE - Safety D
  • MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. Capot Chemical.
  • Halogenated Organic Liquids - Standard Oper
  • 4-Fluoro-3-hydroxybenzoic acid - Safety D
  • 2,3-Dihydroxybenzaldehyde - Safety D
  • 2,3-Difluoro-4-hydroxybenzaldehyde - Safety D
  • 2,4-Dihydroxybenzaldehyde - Safety D
  • 2,3-Dihydroxybenzaldehyde - Safety D
  • 4-Fluoro-3-nitrobenzaldehyde - Safety D
  • 2,4-Dihydroxybenzaldehyde - Chemical Safety D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2,3-dihydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2,3-dihydroxybenzaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.